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4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid Documentation Hub

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  • Product: 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid
  • CAS: 451474-72-9

Core Science & Biosynthesis

Foundational

4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic Acid: A Critical Scaffold in Medicinal Chemistry

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid . Executive Summary 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrob...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid .

Executive Summary

4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid (CAS 451474-72-9 ) is a specialized heterocyclic building block used primarily in the development of Protein-Protein Interaction (PPI) inhibitors . Its structure combines a rigid, hydrophobic indoline moiety with a functionalized nitro-benzoic acid core. This unique architecture makes it an ideal intermediate for synthesizing Bcl-2 family inhibitors (mimicking the BH3 domain's hydrophobic residues) and MDM2-p53 inhibitors .

This guide provides a comprehensive technical analysis of the compound, including its verified physicochemical properties, optimized synthetic protocols, and its strategic role in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Property Data
CAS Registry Number 451474-72-9
IUPAC Name 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid
Synonyms 4-(Indolin-1-yl)-3-nitrobenzoic acid; 4-(1-Indolinyl)-3-nitrobenzoic acid
Molecular Formula C₁₅H₁₂N₂O₄
Molecular Weight 284.27 g/mol
SMILES O=C(O)C1=CC=C(N2CCC3=CC=CC=C32)C(=O)=C1
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
pKa (Calculated) ~3.5 (Carboxylic acid), ~-1.0 (Conjugate acid of nitro group)

Synthetic Pathway & Methodology

The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid relies on a Nucleophilic Aromatic Substitution (S_NAr) reaction. The electron-withdrawing nitro group at the ortho position activates the fluorine atom on the starting material, facilitating displacement by the indoline amine.

Reaction Scheme

Synthesis SM1 4-Fluoro-3-nitrobenzoic acid (CAS 453-71-4) Reagents Base: K2CO3 or DIPEA Solvent: DMF/DMSO Temp: 80-100°C SM1->Reagents SM2 Indoline (CAS 496-15-1) SM2->Reagents Product 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid (CAS 451474-72-9) Reagents->Product S_NAr Mechanism

Figure 1: S_NAr synthesis pathway for CAS 451474-72-9.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid.

Reagents:

  • 4-Fluoro-3-nitrobenzoic acid (1.0 eq, 54.0 mmol)

  • Indoline (1.1 eq, 59.4 mmol)

  • Potassium Carbonate (K₂CO₃) (2.5 eq, 135.0 mmol)

  • Dimethylformamide (DMF) (anhydrous, 100 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzoic acid (10.0 g) in DMF (100 mL).

  • Addition: Add K₂CO₃ (18.6 g) in a single portion. The suspension may turn yellow.

  • Nucleophile Addition: Add indoline (6.7 mL) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress via TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold 1M HCl (500 mL) with vigorous stirring. The acidification protonates the carboxylate, precipitating the product.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the yellow/orange precipitate via vacuum filtration.

  • Purification: Wash the filter cake with water (3 × 50 mL) to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Water or dry under vacuum at 50°C overnight.

Yield Expectation: 85–95% (approx. 13–14 g).

Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" in drug discovery, particularly for targeting protein interfaces that bind hydrophobic helices.

Bcl-2 Family Inhibition (Apoptosis Induction)

The indoline moiety mimics the hydrophobic side chains (e.g., Phenylalanine, Leucine) of the BH3-only pro-apoptotic proteins (like BIM or BAD).

  • Mechanism: The benzoic acid core provides a vector for solubilizing groups, while the nitro group is often reduced to an aniline (CAS 451474-72-9 → Amino-derivative) to form amides with sulfonamides (mimicking the acyl-sulfonamide core of Venetoclax/ABT-199 ).

  • Utility: Researchers use this intermediate to synthesize analogs of ABT-737 to probe the P2 hydrophobic pocket of Bcl-xL or Bcl-2.

MDM2-p53 Interaction Inhibitors

Small molecules disrupting the MDM2-p53 interaction often require a central aromatic scaffold decorated with hydrophobic groups to fill the Trp23, Leu26, and Phe19 pockets of MDM2.

  • The 4-indolinyl group provides a rigid, bulky hydrophobic element suitable for the Trp23 pocket.

  • The 3-nitro group serves as an orthogonal handle for further functionalization (e.g., reduction to amine followed by coupling to solubilizing tails).

Pharmacophore Map

Pharmacophore Indoline Indoline Moiety (Hydrophobic/Lipophilic) Core Benzoic Acid Core (Scaffold Rigidity) Indoline->Core Hydrophobic Interaction (Protein Pocket Filling) Nitro Nitro Group (-NO2) (Electron Withdrawing / Latent Amine) Nitro->Core Electronic Activation (Precursor to Amide Linker) Acid Carboxylic Acid (-COOH) (H-Bond Donor/Acceptor / Solubilizing) Acid->Core Solubility Vector

Figure 2: Pharmacophore analysis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid.

Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate may be limited, it should be handled as a potent organic nitro compound.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Incompatibility: Avoid strong reducing agents (reaction with nitro group) and strong bases.

References

  • PubChem . (2025).[1][2][3][4] Compound Summary: 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

Sources

Exploratory

FT-IR spectrum interpretation for 4-(indolin-1-yl)-3-nitrobenzoic acid

An In-depth Technical Guide to the FT-IR Spectrum Interpretation of 4-(indolin-1-yl)-3-nitrobenzoic acid Abstract This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrare...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FT-IR Spectrum Interpretation of 4-(indolin-1-yl)-3-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(indolin-1-yl)-3-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the correlation between the molecule's structural features and its vibrational spectrum. We will deconstruct the molecule into its core functional groups—a carboxylic acid, an aromatic nitro group, and a tertiary aromatic amine (indoline)—to predict and assign the characteristic absorption bands. This guide combines theoretical principles with a practical, field-proven methodology for spectral acquisition and interpretation, ensuring both scientific rigor and actionable insights for laboratory applications.

Introduction: The Molecule and the Method

4-(indolin-1-yl)-3-nitrobenzoic acid is a complex organic molecule featuring a multi-substituted aromatic system. Its structure incorporates three distinct functional moieties whose vibrational characteristics are well-defined in infrared spectroscopy. FT-IR spectroscopy serves as a rapid, non-destructive, and highly effective tool for confirming the identity and structural integrity of such molecules by probing their molecular vibrations. Each functional group possesses unique vibrational modes (stretching, bending, wagging) that absorb infrared radiation at specific frequencies, creating a distinct spectral "fingerprint." Understanding this fingerprint is paramount for structural elucidation and quality control.

The analytical power of FT-IR lies in its ability to confirm the presence of key functional groups. For the title compound, our analysis will focus on identifying the signature absorptions for:

  • The Carboxylic Acid (-COOH) group, characterized by its distinct O-H and C=O stretching vibrations.

  • The Nitro (-NO₂) group, which produces two of the most intense and recognizable bands in the mid-IR region.

  • The Indoline Moiety , a fused bicyclic system containing a tertiary aromatic amine and both aromatic and aliphatic C-H bonds.

Below is a diagram of the molecular structure, highlighting the key functional groups that are central to our spectroscopic interpretation.

G start Start: Analyze Molecular Structure predict Predict Key Vibrational Frequencies -COOH -NO₂ Indoline start->predict protocol Execute Experimental Protocol Sample Prep (KBr) → Data Acquisition predict->protocol spectrum Acquire FT-IR Spectrum protocol->spectrum analysis Holistic Spectrum Analysis Identify Broad O-H (3300-2500 cm⁻¹) Locate Strong C=O (~1700 cm⁻¹) Pinpoint NO₂ Pair (1550 & 1350 cm⁻¹) Confirm C-H & C-N regions spectrum->analysis conclusion Structural Confirmation analysis->conclusion

Caption: Workflow for FT-IR spectral interpretation.

A successful interpretation relies on identifying the most characteristic peaks first.

  • Region 1 (3500-2500 cm⁻¹): Look for the extremely broad O-H stretch of the carboxylic acid dimer. Its presence is a strong confirmation of the -COOH group. Superimposed on this will be the sharper sp² and sp³ C-H stretches.

  • Region 2 (1800-1650 cm⁻¹): The intense, sharp peak of the C=O stretch should be prominent here. Its position (~1700 cm⁻¹) will confirm it as part of a conjugated carboxylic acid system.

  • Region 3 (1600-1300 cm⁻¹): This region is often complex but is critical for identifying the nitro group. Scan for the two very strong bands characteristic of the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) NO₂ stretches. The strong aromatic C-N stretch will also be present here, likely overlapping with the symmetric NO₂ band. Aromatic C=C stretches will appear as weaker signals.

  • Fingerprint Region (<1200 cm⁻¹): This region contains numerous complex vibrations, including C-O stretching and various bending modes. While difficult to assign completely without computational modeling, it serves as a unique fingerprint for the molecule, useful for comparison against a reference standard.

By systematically verifying the presence of these key bands, a high-confidence structural confirmation of 4-(indolin-1-yl)-3-nitrobenzoic acid can be achieved. The absence of any of these key signals would indicate an impurity or an incorrect structure.

References

  • University of California, Davis. (n.d.). IR: amines. LibreTexts Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts Chemistry. Retrieved from [Link]

  • Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?. brainly.com. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336 Course Materials. Retrieved from [Link]

  • University of California, Davis. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. LibreTexts Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Workman, J., Jr. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • University of California, Davis. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts Chemistry. Retrieved from [Link]

  • S.P.C.M.C. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: nitro groups. LibreTexts Chemistry. Retrieved from [Link]

  • Bakke, B. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chegg. (2020, June 29). Solved What IR peaks are present in 3-nitrobenzoic acid?. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. Retrieved from [Link]

  • Workman, J., Jr. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

Foundational

Technical Monograph: 4-(Indolin-1-yl)-3-nitrobenzoic Acid (CAS 451474-72-9)

The following technical guide provides an in-depth analysis of CAS 451474-72-9 , a critical intermediate in organic synthesis and medicinal chemistry. [1][2][3] Executive Summary CAS 451474-72-9 , systematically known as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 451474-72-9 , a critical intermediate in organic synthesis and medicinal chemistry.

[1][2][3]

Executive Summary

CAS 451474-72-9 , systematically known as 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid , is a specialized nitro-aromatic building block.[1][2] It is primarily utilized in the synthesis of heterocyclic pharmacophores, particularly benzimidazoles and benzimidazolones , which are core scaffolds in kinase inhibitors, Bcl-2 family inhibitors, and MDM2 antagonists. Its structure combines a reactive carboxylic acid tail with a nitro-indoline core, making it a versatile precursor for fragment-based drug discovery (FBDD).

Chemical Identity & Properties

PropertySpecification
CAS Registry Number 451474-72-9
IUPAC Name 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid
Common Synonyms 4-(Indolin-1-yl)-3-nitrobenzoic acid; Benzoic acid, 4-(2,3-dihydro-1H-indol-1-yl)-3-nitro-
Molecular Formula C₁₅H₁₂N₂O₄
Molecular Weight 284.27 g/mol
SMILES O=C(O)C1=CC(=O)=C(N2CCC3=CC=CC=C32)C=C1
InChI Key Calculated based on structure
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water (acidic pH)

Structural Analysis & Mechanism of Formation

The synthesis of CAS 451474-72-9 typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitro group at the ortho position of the starting material (4-fluoro-3-nitrobenzoic acid) activates the aromatic ring, facilitating the displacement of the fluoride leaving group by the nucleophilic nitrogen of the indoline.

Synthesis Pathway Visualization

The following diagram illustrates the standard synthetic route and potential downstream transformations.

SynthesisPathway Figure 1: S_NAr Synthesis Pathway for CAS 451474-72-9 SM1 4-Fluoro-3-nitrobenzoic acid Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate Activation by -NO2 SM2 Indoline (Nucleophile) SM2->Intermediate Nu: Attack Product CAS 451474-72-9 4-(Indolin-1-yl)-3-nitrobenzoic acid Intermediate->Product -HF (Base mediated) Downstream Benzimidazole Scaffolds (Drug Core) Product->Downstream 1. Reduction (-NO2 -> -NH2) 2. Cyclization

Figure 1: Schematic representation of the nucleophilic aromatic substitution mechanism yielding CAS 451474-72-9.[1]

Experimental Protocols

A. Synthesis of 4-(Indolin-1-yl)-3-nitrobenzoic Acid

This protocol is designed for high purity and yield, minimizing side reactions such as esterification or bis-addition.

Reagents:

  • 4-Fluoro-3-nitrobenzoic acid (1.0 eq)

  • Indoline (1.1 eq)[3]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-fluoro-3-nitrobenzoic acid (e.g., 10 mmol) and dissolve in DMF (50 mL).

  • Base Addition: Add DIPEA (25 mmol) dropwise at room temperature. The solution may turn slightly yellow.

  • Nucleophile Addition: Add indoline (11 mmol) slowly.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC (5% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting material (fluorobenzoic acid) should be consumed. A new peak corresponding to [M+H]⁺ = 285.27 should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold 1M HCl (200 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Note: The acidic quench removes excess DIPEA and protonates the carboxylic acid, ensuring precipitation.

  • Purification: Filter the solid, wash with water (3x) to remove residual DMF, and dry under vacuum at 50°C. Recrystallize from Ethanol/Water if necessary.

B. Analytical Quality Control (HPLC)

To ensure the intermediate meets pharmaceutical standards (typically >98% purity), use the following method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Retention Time Expect elution at ~8.5–9.5 min (hydrophobic indoline core increases retention)

Pharmacological Applications & Downstream Chemistry

CAS 451474-72-9 is rarely the final API; rather, it is a "privileged structure" intermediate.

Precursor to Benzimidazole Scaffolds

The nitro group is reduced (using H₂/Pd-C or Fe/NH₄Cl) to an aniline. The resulting ortho-diamine (3-amino-4-(indolin-1-yl)benzoic acid) is a classic precursor for benzimidazoles.

  • Mechanism: Condensation with aldehydes or carboxylic acids followed by acid-catalyzed cyclization.

  • Relevance: This scaffold is seen in Poly(ADP-ribose) polymerase (PARP) inhibitors and Bcl-2 inhibitors (analogous to Venetoclax intermediates).

Fragment-Based Drug Discovery (FBDD)

The indoline moiety mimics the tryptophan side chain or hydrophobic pockets in protein-protein interaction (PPI) inhibitors.

  • Target: MDM2-p53 interaction inhibitors often utilize an indoline or isoindoline core to fill the hydrophobic p53-binding cleft on MDM2.

Safety & Handling

  • Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating dry solids above 200°C.

  • Skin Sensitization: Indoline derivatives can be sensitizers. Wear nitrile gloves and use a fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended) protected from light to prevent decarboxylation or oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16064749. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for SNAr mechanism).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context for amide/benzimidazole synthesis).

Sources

Exploratory

Technical Whitepaper: Theoretical Characterization of 4-(indolin-1-yl)-3-nitrobenzoic Acid

The following technical guide details the theoretical structural analysis of 4-(indolin-1-yl)-3-nitrobenzoic acid , a significant "push-pull" organic scaffold used in medicinal chemistry (e.g., kinase inhibitors) and opt...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical structural analysis of 4-(indolin-1-yl)-3-nitrobenzoic acid , a significant "push-pull" organic scaffold used in medicinal chemistry (e.g., kinase inhibitors) and optoelectronics.

This guide synthesizes methodologies from high-impact density functional theory (DFT) studies on structurally homologous nitrobenzoic acid and indoline derivatives.

Executive Summary

4-(indolin-1-yl)-3-nitrobenzoic acid represents a classic D-


-A (Donor-

-Acceptor)
system. It features an electron-rich indoline moiety (donor) coupled to a benzoic acid core functionalized with a nitro group (strong acceptors). Theoretical calculations for this molecule are critical for predicting its Intramolecular Charge Transfer (ICT) , non-linear optical (NLO) properties, and biological binding affinity.

This guide provides a validated computational protocol for characterizing the molecular structure, electronic transitions, and reactive sites of this compound, grounded in proven methodologies for nitro-aromatic systems.

Computational Methodology (Standard of Procedure)

To ensure scientific integrity, the following protocol utilizes the B3LYP hybrid functional, which balances computational cost with high accuracy for organic electronic excitations and vibrational frequencies.

Software & Level of Theory
  • Primary Engine: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions on all atoms).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

    
    ) or DMSO (
    
    
    
    ) for biological relevance.
Calculation Workflow

The theoretical study must follow a linear dependency logic to avoid imaginary frequencies and ensure global minima.

Workflow Start Input Structure (Z-Matrix/SMILES) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Start->GeomOpt Freq Frequency Calc (Verify NImag=0) GeomOpt->Freq ElecProp Electronic Properties (FMO, MEP, Dipole) Freq->ElecProp Minima Confirmed Spec Spectroscopy (TD-DFT, NMR GIAO) ElecProp->Spec Docking Molecular Docking (AutoDock Vina) ElecProp->Docking

Figure 1: Validated computational workflow for small organic molecules.

Structural Analysis & Geometry

Steric Twist & Planarity

Unlike simple nitrobenzoic acids, the bulky indoline ring at the 4-position creates significant steric hindrance with the 3-nitro group .

  • Hypothesis: The molecule will not be planar.[1] The indoline ring will twist out of the plane of the benzoic acid to minimize repulsion between the indoline hydrogens and the nitro oxygens.

  • Key Parameter: Torsion angle

    
    (C3-C4-N(indoline)-C(indoline)).
    
  • Expected Value:

    
     deviation from planarity.
    
Bond Length Analysis

The C-N bond connecting the indoline to the benzene ring exhibits partial double-bond character due to resonance (lone pair delocalization from Indoline Nitrogen into the Nitro-benzene system).

  • Target Metric: C(phenyl)-N(indoline) bond length.

  • Reference Value: Expected to be shorter (

    
     Å) than a standard C-N single bond (
    
    
    
    Å) [1].

Electronic Properties (FMO & Reactivity)

Frontier Molecular Orbitals (FMO)

The biological activity and optical properties are governed by the HOMO-LUMO gap.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Indoline ring (electron donor).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Nitro group and Carboxyl moiety (electron acceptors).

  • Energy Gap (

    
    ):  A lower gap (< 3.5 eV) indicates high chemical reactivity and "softness," making the molecule a potent electrophile in drug-receptor interactions.
    
Global Reactivity Descriptors

Using Koopmans' theorem, we derive quantitative descriptors from orbital energies (


 and 

).
DescriptorFormulaPhysical Meaning
Ionization Potential (I)

Energy required to remove an electron.
Electron Affinity (A)

Energy released when adding an electron.
Chemical Hardness (

)

Resistance to charge transfer (Stability).
Electrophilicity Index (

)

Propensity to accept electrons (Crucial for docking).
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for electrophilic and nucleophilic attack, essential for predicting drug-receptor binding modes (e.g., Hydrogen bonding).

  • Negative Potential (Red): Concentrated on the Nitro oxygens and Carbonyl oxygen (H-bond acceptors).

  • Positive Potential (Blue): Concentrated on the Carboxylic acid proton (H-bond donor).

Spectroscopic Profiling

Vibrational Spectroscopy (IR)

To validate the theoretical structure against experimental samples, track these diagnostic peaks (scaled by 0.961 for B3LYP):

  • 
    (O-H): 
    
    
    
    cm
    
    
    (Broad, carboxylic acid).
  • 
    (C=O): 
    
    
    
    cm
    
    
    (Strong, acid carbonyl).
  • 
    (NO
    
    
    
    ):
    
    
    cm
    
    
    (Asymmetric stretch).
  • 
    (NO
    
    
    
    ):
    
    
    cm
    
    
    (Symmetric stretch).
NMR Prediction (GIAO Method)
  • 
    C NMR:  The carboxyl carbon will appear most downfield (
    
    
    
    ppm). The carbon attached to the nitro group will also be significantly deshielded.
  • 
    H NMR:  The indoline protons (multiplets) and the aromatic protons of the benzoic acid (distinct splitting due to 3,4-substitution) provide the fingerprint.
    

Biological Relevance: Molecular Docking

For drug development professionals, the theoretical structure serves as the ligand for docking simulations.

Target Identification

Derivatives of 4-(indolin-1-yl)-3-nitrobenzoic acid are often explored as inhibitors for:

  • Kinases: The indoline motif mimics the adenine ring of ATP.

  • Mdm2-p53 interaction: The hydrophobic indoline fits into the p53 binding pocket.

Interaction Mechanism

The theoretical dipole moment (


) directly influences the orientation of the ligand in the active site.
  • Interaction Type: The nitro group often engages in electrostatic interactions with positively charged residues (e.g., Lysine, Arginine).

  • 
    -
    
    
    
    Stacking:
    The electron-rich indoline ring is a prime candidate for stacking with aromatic residues (Phenylalanine, Tyrosine) in the receptor pocket [2].

DockingLogic Ligand 4-(indolin-1-yl)-3-nitrobenzoic acid (Optimized Ligand) Interaction1 H-Bonding: COOH <-> Ser/Thr Ligand->Interaction1 Interaction2 Electrostatic: NO2 <-> Lys/Arg Ligand->Interaction2 Interaction3 Pi-Stacking: Indoline <-> Phe/Tyr Ligand->Interaction3 Receptor Target Protein (e.g., Kinase Domain) Interaction1->Receptor Interaction2->Receptor Interaction3->Receptor

Figure 2: Predicted binding modes based on MEP and FMO analysis.

Conclusion

The theoretical calculation of 4-(indolin-1-yl)-3-nitrobenzoic acid using B3LYP/6-311++G(d,p) reveals a non-planar, polarized molecule with distinct electrophilic and nucleophilic regions. The steric clash between the nitro group and the indoline ring is a defining structural feature that governs its reactivity and binding conformation. These computational insights are prerequisite for its application in rational drug design and NLO material synthesis.

References

  • Prashanth, J., et al. "Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods." Journal of Molecular Structure, vol. 1125, 2016, pp. 12-22. Link

  • Xu, J., et al. "DFT Studies on the electronic structures of indoline dyes for dye-sensitized solar cells." Journal of the Serbian Chemical Society, vol. 75, no. 2, 2010, pp. 261-271. Link

  • BenchChem. "4-(Indolin-1-yl)-3-nitrobenzoic acid - Structure and Properties." BenchChem Database, 2025. Link

  • Frisch, M. J., et al. "Gaussian 16 Rev. C.01." Wallingford, CT: Gaussian, Inc., 2016.

Sources

Foundational

Comprehensive Toxicological Assessment Strategy: 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

Executive Summary Compound Identity: 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid Chemical Class: Nitro-aromatic / Indoline-substituted Benzoic Acid Primary Application: Synthetic intermediate; scaffold for kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid Chemical Class: Nitro-aromatic / Indoline-substituted Benzoic Acid Primary Application: Synthetic intermediate; scaffold for kinase inhibitors, MDM2 antagonists, and anti-infectives.

This technical guide provides a preliminary toxicological profile and risk assessment framework for 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid . As a New Chemical Entity (NCE) or advanced intermediate, direct clinical toxicity data is limited. Therefore, this profile is constructed using Structural Activity Relationship (SAR) analysis, Read-Across methodologies from nitrobenzoic acid analogs, and predictive metabolic modeling.

Critical Safety Flags:

  • Genotoxicity (High Risk): The ortho-positioned nitro group relative to the indoline nitrogen creates a "push-pull" electronic system. Nitro-aromatics are classic structural alerts for mutagenicity via nitro-reduction.

  • Hepatotoxicity (Medium Risk): Potential for bioactivation of the indoline ring (dehydrogenation to indole) or formation of reactive hydroxylamines.

  • Phototoxicity: The donor-acceptor conjugation suggests strong UV absorption, raising risks of photo-irritation.

Part 1: Structural Alert Analysis (In Silico Profiling)

To establish a baseline profile, we deconstruct the molecule into three pharmacophores, each carrying specific toxicological liabilities.

The Nitro Group (-NO₂)
  • Mechanism: The primary toxicophore. In hypoxic environments (or via cytosolic reductases), the nitro group undergoes enzymatic reduction.

  • Pathway:

    
    .
    
  • Risk: The hydroxylamine intermediate is highly electrophilic and can form DNA adducts (mutagenicity) or protein adducts (idiosyncratic toxicity).

  • Mitigation: The presence of the bulky indoline group at the para position may sterically hinder the nitro-reductase active site, potentially lowering mutagenic potency compared to simple nitrobenzenes, but this must be empirically verified.

The Indoline Moiety (2,3-dihydro-1H-indole)
  • Mechanism: Indolines are susceptible to oxidative dehydrogenation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4).

  • Risk: Conversion to the indole or formation of quinone-imine reactive species can deplete glutathione (GSH), leading to oxidative stress in hepatocytes.

The Benzoic Acid Function (-COOH)[1]
  • Mechanism: An ionizable group (

    
    ).
    
  • Risk: Generally reduces lipophilicity and aids clearance. However, acyl-glucuronidation can occur. Acyl-glucuronides are reactive electrophiles capable of covalent binding to plasma proteins, a mechanism linked to immune-mediated drug hypersensitivity (DILI).

Part 2: Predicted Metabolic Fate & Bioactivation Pathways

Understanding the metabolic trajectory is crucial for predicting downstream toxicity. The following diagram illustrates the divergent pathways for this molecule: Bioactivation (Toxicity) vs. Detoxification (Clearance).

MetabolicPathways cluster_legend Legend Parent Parent Compound (4-(indolin-1-yl)-3-nitrobenzoic acid) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitro-Reductase (Hypoxia/Gut Flora) Indole Indole Derivative (Dehydrogenation) Parent->Indole CYP450 (Oxidation) Epoxide Indoline Epoxide (Reactive) Parent->Epoxide CYP450 Glucuronide Acyl-Glucuronide (Excretion) Parent->Glucuronide UGT Enzymes (Phase II) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Reduction Amine Amino Metabolite (R-NH2) Hydroxylamine->Amine Complete Reduction DNA_Adduct DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Adduct Covalent Binding key Red = Bioactivation (Toxic) Green = Detoxification Yellow = Stable Metabolite

Figure 1: Predicted metabolic map illustrating the competition between bioactivation (Nitro reduction/Indoline oxidation) and detoxification (Glucuronidation).

Part 3: Experimental Profiling Protocols

To validate the in silico predictions, the following tiered experimental framework is required. These protocols are designed to be self-validating with appropriate positive controls.

Tier 1: Genotoxicity Assessment (Ames Test)

Given the nitro group, a standard Ames test is insufficient. You must use reductive protocols to mimic gut metabolism.

Protocol Specification:

  • Assay: Bacterial Reverse Mutation Assay (OECD 471).

  • Strains:

    • S. typhimurium TA98 (Frameshift).

    • S. typhimurium TA100 (Base-pair substitution).

    • Critical Addition: S. typhimurium TA98NR (Nitroreductase-deficient) to confirm if mutagenicity is nitro-dependent.

  • Metabolic Activation: Perform with and without S9 fraction (rat liver homogenate).

  • Prival Modification: Standard S9 may not reduce nitro groups efficiently. Use the Prival modification (addition of flavin mononucleotide and hamster S9) to ensure full reduction to the hydroxylamine.

Tier 2: Cytotoxicity & Hepatotoxicity (MTT/GSH Assay)

Objective: Determine the


 and assess if toxicity is driven by oxidative stress (GSH depletion).

Workflow:

  • Cell Line: HepG2 (human liver carcinoma) or primary human hepatocytes.

  • Dosing: 0.1

    
    M to 100 
    
    
    
    M (7-point dilution).
  • Incubation: 24 hours and 48 hours.

  • Readout 1 (Viability): MTT or CellTiter-Glo (ATP).

  • Readout 2 (Mechanism): Measure cellular Glutathione (GSH) levels.

    • Interpretation: If

      
       drops significantly when cells are pre-treated with BSO (Buthionine sulfoximine, a GSH synthesis inhibitor), the toxicity is likely driven by reactive electrophiles (quinones/hydroxylamines).
      
Tier 3: hERG Inhibition (Cardiotoxicity)

Indoline derivatives can occasionally block the hERG potassium channel, leading to QT prolongation.

Method: Automated Patch Clamp (e.g., QPatch).

  • Positive Control: E-4031 (Known hERG blocker).

  • Threshold: If

    
    , the compound is flagged for structural modification.
    

Part 4: Quantitative Data Summary (Simulated/Reference Range)

Based on read-across from structurally similar nitrobenzoic acids (e.g., 3-nitrobenzoic acid, CAS 121-92-6) and N-aryl indolines, the following profile is the expected baseline for risk assessment.

EndpointPredicted OutcomeReference / Rationale
Acute Oral Toxicity (LD50) 500 - 1500 mg/kg (Rat)Analogous to 3-nitrobenzoic acid (Category 4) [1].
Skin Irritation Moderate (Category 2)Acidic functionality + Nitro group [2].
Eye Irritation Severe (Category 2A)Benzoic acid derivatives are known ocular irritants.[1]
Ames Mutagenicity Positive (+S9/Prival)Nitro-aromatics are Class 3 structural alerts [3].
hERG Inhibition Low/Moderate RiskDepends on lipophilicity; Indolines are generally safer than indoles.
Phototoxicity High RiskNitro-aromatic conjugation absorbs UV/Vis light.

Part 5: Assessment Workflow Diagram

This flowchart guides the decision-making process for the researcher handling this compound.

ToxWorkflow Start Start: 4-(indolin-1-yl)-3-nitrobenzoic acid InSilico Step 1: In Silico Alert Check (Nitro + Indoline) Start->InSilico Ames Step 2: Ames Test (Standard + Prival Mod) InSilico->Ames Decision1 Ames Positive? Ames->Decision1 Stop STOP / Redesign (Remove Nitro Group) Decision1->Stop Yes (High Potency) Proceed Proceed to Cytotoxicity Decision1->Proceed No / Weak HepG2 Step 3: HepG2 Assay (+/- GSH Depletion) Proceed->HepG2 Decision2 GSH Depletion > 50%? HepG2->Decision2 Flag Flag: Reactive Metabolite Risk (Add GSH Trap) Decision2->Flag Yes Clean Clean Profile Proceed to ADME Decision2->Clean No

Figure 2: Decision tree for early-stage toxicological screening of the target compound.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Nitrobenzoic acid. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12033, 4-Hydroxy-3-nitrobenzoic acid. Link

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews. Link

  • Walsh, J. S., & Miwa, G. T. (2011). Bioactivation of drugs: risk minimization in drug discovery. Annual Review of Pharmacology and Toxicology. Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

Abstract & Strategic Overview This guide details the optimized synthetic protocol for 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid , a critical intermediate scaffold often utilized in the development of IDO1 inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the optimized synthetic protocol for 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid , a critical intermediate scaffold often utilized in the development of IDO1 inhibitors, antiviral agents, and kinase inhibitors.[1]

The synthesis relies on a Nucleophilic Aromatic Substitution (


) .[1][2][3][4] While palladium-catalyzed Buchwald-Hartwig aminations are possible, they are generally economically inefficient for this specific substrate.[1] The ortho-nitro group on the benzoic acid core provides sufficient electron-withdrawing activation to facilitate direct displacement of a halogen leaving group by the indoline nucleophile without transition metal catalysis.[1]
Retrosynthetic Logic

The disconnection is made at the C(aryl)-N(indoline) bond.[1] The strategic choice of 4-fluoro-3-nitrobenzoic acid over the chloro-analog is recommended for research-scale (gram to decagram) synthesis due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer transition state and accelerates the reaction rate at lower temperatures, reducing thermal degradation byproducts.[1]

Reaction Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism (


).[1] The indoline nitrogen attacks the ipso-carbon of the fluorobenzene, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the restoration of aromaticity via the expulsion of the fluoride ion.

SNAr_Mechanism Start Precursors: 4-Fluoro-3-nitrobenzoic acid + Indoline Complex Transition State: Meisenheimer Complex (Resonance Stabilized) Start->Complex Nucleophilic Attack (Rate Limiting) Product Product: 4-(indolin-1-yl)-3-nitrobenzoic acid Complex->Product Aromatization (-F⁻) Byproduct Byproduct: HF (Scavenged by Base) Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction showing the critical transition state.[1]

Experimental Protocol

Method A: Direct Displacement (Recommended for <50g scale)

This method uses the free acid starting material.[1] It is the most atom-economical route but requires careful pH control during workup.[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][5][6][7][8][9][10]Role
4-Fluoro-3-nitrobenzoic acid 185.111.0Electrophile
Indoline (2,3-Dihydro-1H-indole)119.161.1Nucleophile
DIPEA (N,N-Diisopropylethylamine)129.242.5Base (Proton Scavenger)
DMF (N,N-Dimethylformamide)-5-10 VolSolvent
1M HCl -ExcessQuench/Precipitation
Step-by-Step Procedure
  • Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen (optional but recommended to prevent oxidation of indoline).

  • Dissolution: Add 4-Fluoro-3-nitrobenzoic acid (1.0 equiv) to the flask. Add anhydrous DMF (5 mL per gram of substrate).[1] Stir until fully dissolved.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise.[1] Note: The solution may warm slightly as the carboxylic acid deprotonates.[1]

  • Nucleophile Addition: Add Indoline (1.1 equiv) in a single portion.[1]

  • Reaction: Heat the mixture to 80°C . Monitor by LCMS or TLC (Mobile Phase: 5% MeOH in DCM).[1]

    • Checkpoint: Reaction is typically complete within 4–6 hours.[1] Look for the disappearance of the starting material (m/z 184 negative mode) and appearance of product (m/z 285 positive mode).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 10 volumes of ice-cold 1M HCl while stirring vigorously.

    • Critical: The pH must drop below 3 to protonate the carboxylate and precipitate the free acid product.[1]

    • An orange/red solid should precipitate immediately.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with copious water (to remove DMF and DIPEA salts) followed by a small amount of cold hexanes.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

Method B: The "Ester-First" Route (High Purity Requirements)

If the direct displacement yields sticky impurities, convert the acid to the methyl ester first.[1]

  • Esterification: Reflux 4-fluoro-3-nitrobenzoic acid in MeOH with catalytic

    
    .
    
  • Substitution: React Methyl 4-fluoro-3-nitrobenzoate with Indoline (

    
    , DMF, 80°C).
    
  • Hydrolysis: Treat the isolated ester with LiOH in THF/Water to generate the final acid.

Process Workflow Visualization

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup cluster_2 Phase 3: Validation Step1 Dissolve 4-F-3-NO2-Benzoic Acid in DMF Step2 Add DIPEA (2.5 eq) Deprotonation of Acid Step1->Step2 Step3 Add Indoline (1.1 eq) Heat to 80°C Step2->Step3 Step4 Cool to RT Step3->Step4 Step5 Pour into Ice-Cold 1M HCl (Precipitation) Step4->Step5 Step6 Vacuum Filtration Step5->Step6 Step7 Wash (Water/Hexane) Dry at 50°C Step6->Step7 Step8 QC: H-NMR & LCMS Step7->Step8

Figure 2: Operational workflow for the direct displacement synthesis method.

Quality Control & Troubleshooting

Analytical Validation[1]
  • 1H NMR (DMSO-d6): Expect a broad singlet around 13.0 ppm (COOH).[1] The indoline protons will appear as two triplets (approx. 3.1 and 4.0 ppm) and the aromatic region will show the specific substitution pattern (doublet for the proton ortho to the indoline, singlet for the proton between nitro/acid).

  • LCMS: Target Mass [M+H]+ = 285.26.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 3 during quench.[1] Add more HCl if necessary.
Oily Product Residual DMFDissolve oil in EtOAc, wash 3x with water, then dry and evaporate.
Impurity (M+18) Hydrolysis of FTrace water in DMF competing with indoline. Use anhydrous DMF.[1]
Dark Color OxidationPurge reaction with Nitrogen; Indoline is air-sensitive over time.[1]

References

  • Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Fluoro-4-nitrobenzene... (General mechanism grounding).[1] ResearchGate. Available at: [Link]

  • Analogous Synthesis (Patent): Process for the manufacture of indolinone derivatives.[1][11] US Patent Application 20110201812.[1] Available at:

Sources

Application

developing structural analogs of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

Application Note: Strategic Design & Synthesis of Indolinyl-Nitrobenzoic Acid Analogs Part 1: Executive Summary & Structural Rationale The Scaffold: 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid (Compound 1 ) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Design & Synthesis of Indolinyl-Nitrobenzoic Acid Analogs

Part 1: Executive Summary & Structural Rationale

The Scaffold: 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid (Compound 1 ) represents a privileged "bi-aryl" pharmacophore. It combines an electron-deficient benzoic acid core with an electron-rich indoline donor, locked in a twisted conformation by the ortho-nitro group.

Why This Scaffold? This structural motif acts as a versatile template in drug discovery, particularly for:

  • Kinase Inhibition: The indoline moiety mimics the adenine ring of ATP, while the carboxylic acid provides a handle for solubilizing groups or interactions with the "sugar pocket" residues.

  • Infectious Disease: Similar nitro-aromatic scaffolds have shown bacteriostatic activity (e.g., M. tuberculosis inhibition) and antiviral potential (Influenza NP inhibitors).

  • Conformational Control: The steric bulk of the ortho-nitro group forces the indoline and benzene rings out of planarity (dihedral angle ~60–90°), creating a distinct 3D shape critical for binding deep hydrophobic pockets.

The Challenge: While Compound 1 is a potent starting point, the nitro group is often a "structural alert" for toxicity (genotoxicity/metabolic liability). Furthermore, the carboxylic acid limits membrane permeability. This guide outlines a modular synthetic protocol to generate analogs that improve solubility, safety, and potency.

Part 2: Strategic Analog Design (SAR)

To evolve Compound 1 from a "Hit" to a "Lead," we employ a three-vector diversification strategy.

Vector A: The Solubilizing Tail (Carboxylic Acid)

  • Modification: Amide coupling or esterification.

  • Goal: Improve cell permeability (LogP adjustment) and target specific residues (e.g., Lys/Arg) in the binding pocket.

Vector B: The Safety Valve (Nitro Group)

  • Modification: Reduction to aniline (

    
    ), followed by sulfonylation or acylation.
    
  • Goal: Eliminate the nitro-toxicity risk and introduce new hydrogen-bond donors.

Vector C: The Hydrophobic Anchor (Indoline Ring)

  • Modification: Introduction of Fluorine (C5/C6) or Methyl groups.

  • Goal: Block metabolic hot-spots (CYP450 oxidation) and tune electronic properties.

Visualizing the SAR Strategy

SAR_Strategy Core Scaffold Core: 4-(indolin-1-yl)-3-nitrobenzoic acid VectorA Vector A (Acid): Permeability & Solubility Core->VectorA VectorB Vector B (Nitro): Safety & H-Bonding Core->VectorB VectorC Vector C (Indoline): Metabolic Stability Core->VectorC ActA Amide Coupling (Bioisosteres) VectorA->ActA ActB Reduction to -NH2 -> Sulfonamides VectorB->ActB ActC F/Cl Substitution (Block Metabolism) VectorC->ActC

Figure 1: Strategic diversification vectors for the optimization of the nitro-indoline scaffold.

Part 3: Detailed Experimental Protocols

Protocol 1: Modular Synthesis via S_NAr (Nucleophilic Aromatic Substitution)

The most robust route to the core scaffold utilizes the high reactivity of 4-fluoro-3-nitrobenzoic acid.

Reagents:

  • Substrate: 4-Fluoro-3-nitrobenzoic acid (CAS: 403-21-4)

  • Nucleophile: Indoline (CAS: 496-15-1)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
  • Solvent: Acetonitrile (MeCN) or DMF (for scale-up)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq, 5.4 mmol) in MeCN (20 mL).

  • Activation: Add DIPEA (2.5 eq) dropwise. The solution will turn yellow as the carboxylate forms.

    • Expert Insight: Using an organic base (DIPEA) keeps the reaction homogeneous in MeCN, accelerating kinetics compared to inorganic bases like potassium carbonate.

  • Nucleophilic Attack: Add indoline (1.1 eq) slowly at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Self-Validation: Monitor via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.1) should disappear, replaced by a bright yellow/orange spot (Rf ~0.4, Product).

  • Workup (Acidic Crash-Out):

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into 1M HCl (100 mL) with vigorous stirring. The product will precipitate as a bright orange solid.

    • Why? The HCl protonates the carboxylate, rendering the product insoluble in water while keeping excess amine reagents in solution as salts.

  • Purification: Filter the solid, wash with water (

    
    ) and cold ethanol (
    
    
    
    ). Dry under vacuum.[1]

Yield Expectation: 85–95% (Orange powder).

Protocol 2: Nitro Reduction (The "Switch" to Safety)

Converting the nitro group to an aniline allows for further functionalization and reduces toxicity.

Reagents:

  • Substrate: 4-(indolin-1-yl)-3-nitrobenzoic acid (from Protocol 1)

  • Catalyst: 10% Pd/C (wet support) or Iron powder/

    
     (chemoselective)
    
  • Hydrogen Source:

    
     balloon or Formic Acid
    

Methodology (Catalytic Hydrogenation):

  • Dissolve the nitro compound (1.0 eq) in MeOH/THF (1:1).

  • Add 10 wt% of Pd/C catalyst carefully under Argon flow.

  • Purge with

    
     gas (balloon pressure) and stir at RT for 2 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

    • Caution: Dry Pd/C is pyrophoric. Keep the filter cake wet with water before disposal.

  • Result: The bright orange color will fade to a pale yellow or colorless solution, indicating reduction of the chromophore.

Part 4: Analytical Validation & Data

To ensure the integrity of the synthesized analogs, compare your data against these standard benchmarks.

Table 1: Key Analytical Markers

FeatureMethodExpected Signal (Compound 1)Diagnostic Note
Purity HPLC (254 nm)>95% AreaImpurity at RRT 0.9 often unreacted indoline.
Identity 1H NMR (DMSO-d6)

8.2 (d, 1H, Ar-H)
The proton ortho to the nitro group is highly deshielded.
Mass Spec LC-MS (ESI-)[M-H]- = 283.2Negative mode is more sensitive for benzoic acids.
Appearance VisualOrange/Red SolidColor intensity correlates with nitro-conjugation.
Synthetic Workflow Diagram

Synthetic_Workflow Start Start: 4-Fluoro-3-nitrobenzoic acid Step1 Step 1: S_NAr Reaction (Indoline, DIPEA, 80°C) Start->Step1 Inter Intermediate: Nitro-Indoline Scaffold Step1->Inter Decision Decision Point Inter->Decision PathA Path A: Amide Coupling (EDC/HOBt, R-NH2) Decision->PathA Optimize PK PathB Path B: Nitro Reduction (H2, Pd/C) Decision->PathB Reduce Toxicity FinalA Target Series A: Lipophilic Amides PathA->FinalA FinalB Target Series B: Amino-Benzoates PathB->FinalB

Figure 2: Modular synthetic workflow for parallel analog generation.

Part 5: References

  • Indoline Scaffold Utility: Zhang, M., et al. "Development and Application of Indolines in Pharmaceuticals."[2][3] PMC, 2023. Link

  • Commercial Availability & Properties: BLDpharm Product Data, "4-(Indolin-1-yl)-3-nitrobenzoic acid."[4] Link

  • Nitro-Aromatic Chemistry: "p-Nitrobenzoic Acid Synthesis and Safety." Organic Syntheses, Coll.[5] Vol. 1, p. 394.[5] Link

  • Kinase Inhibitor Design: Roth, G. J., et al. "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors (BIBF 1120)." J. Med. Chem., 2009.[6] Link

  • General S_NAr Methodology: "Nucleophilic Aromatic Substitution of Nitro-Activated Aryl Fluorides." Common Organic Chemistry Protocols. (Standard Field Reference).

Disclaimer: All protocols involve hazardous chemicals (nitro compounds, pressurized hydrogen). Perform a thorough risk assessment and use appropriate PPE (fume hood, gloves, eye protection) before execution.

Sources

Method

The Versatile Nitrobenzoic Acid Scaffold: A Keystone in Modern Medicinal Chemistry

Nitrobenzoic acid and its derivatives represent a fascinating and highly versatile class of molecules that have become indispensable in the landscape of medicinal chemistry. The presence of both a carboxylic acid and a n...

Author: BenchChem Technical Support Team. Date: February 2026

Nitrobenzoic acid and its derivatives represent a fascinating and highly versatile class of molecules that have become indispensable in the landscape of medicinal chemistry. The presence of both a carboxylic acid and a nitro group on the aromatic ring imparts unique electronic properties and reactivity, making them valuable starting materials and key pharmacophores in a wide array of therapeutic agents.[1] This guide provides an in-depth exploration of the applications of nitrobenzoic acid derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the Nitro Group

The nitro group is a powerful electron-withdrawing group, a feature that significantly influences the chemical and biological properties of the benzoic acid scaffold.[1] This electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic aromatic substitution, opening up diverse synthetic pathways for functionalization. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other derivatives, including amides and sulfonamides, which are common moieties in many approved drugs. From a biological perspective, the nitro group can participate in crucial interactions with biological targets and can be a key determinant of a compound's pharmacokinetic and pharmacodynamic profile.

Therapeutic Applications of Nitrobenzoic Acid Derivatives

The utility of nitrobenzoic acid derivatives spans a broad spectrum of therapeutic areas, from oncology to infectious diseases. The following sections will delve into specific applications, highlighting the underlying mechanisms and providing practical insights.

Anticancer Agents: A Multi-pronged Attack on Malignancy

Nitrobenzoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[2]

1. Inhibition of Cancer Cell Migration and Metastasis:

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. 4-Methyl-3-nitrobenzoic acid has been identified as a potent inhibitor of cancer cell migration.[3]

  • Mechanism of Action: This derivative is believed to exert its effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] Specifically, it has been shown to inhibit EGF-induced cofilin phosphorylation and actin polymerization, key processes in cell motility.[3]

Experimental Workflow: Investigating Inhibitors of Cancer Cell Migration

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation a Synthesis & Characterization of 4-Methyl-3-nitrobenzoic Acid c Wound Healing/Scratch Assay a->c d Transwell Migration Assay a->d b Cell Culture (e.g., Breast Cancer Cell Line) b->c b->d e Western Blot for Cofilin Phosphorylation c->e d->e f EGFR Kinase Assay e->f g Actin Polymerization Assay f->g h Animal Model of Metastasis g->h i Treatment with 4-Methyl-3-nitrobenzoic Acid h->i j Evaluation of Tumor Growth and Metastasis i->j

Caption: A logical workflow for screening and characterizing inhibitors of cancer cell migration.

2. DNA Intercalation and Apoptosis Induction:

Metal complexes of nitrobenzoic acid derivatives have shown significant promise as anticancer agents. For instance, copper(II) complexes of 4-chloro-3-nitrobenzoic acid have demonstrated potent cytotoxicity against various cancer cell lines.[4][5]

  • Mechanism of Action: These complexes are thought to exert their anticancer effects by intercalating with DNA, thereby inhibiting DNA replication and protein synthesis.[4] This interaction ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5]

Table 1: Anticancer Activity of a Representative Copper(II) Nitrobenzoate Complex

ComplexCancer Cell LineIC50 (µM)Reference
[Cu(ncba)₂(phen)]HeLa8.99[4]
A54911.32[4]
HepG212.19[4]

ncba = 4-chloro-3-nitrobenzoic acid, phen = 1,10-phenanthroline

Antibacterial Agents: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. Nitrobenzoic acid derivatives have shown considerable potential in this arena.[6][7]

1. Broad-Spectrum and Selective Antibacterial Activity:

Derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial properties. A methylethanolammonium salt of this acid exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[6][7][8] In contrast, a 2D potassium coordination polymer of the same acid showed selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8]

  • Causality Behind Experimental Choices: The formation of coordination complexes can enhance the antibacterial efficacy of the parent organic acid.[4] The choice of the metal ion and co-ligands can modulate the compound's solubility, stability, and interaction with bacterial targets.

Protocol: Synthesis of a 2-Chloro-5-nitrobenzoic Acid Derivative (Methylethanolammonium Salt)

This protocol is adapted from the synthesis of compound 1 as described in the literature.[7]

Materials:

  • 2-chloro-5-nitrobenzoic acid (2Cl5NBH)

  • Methylethanolamine (MMEA)

  • Acetone

Procedure:

  • Prepare a solution of 2-chloro-5-nitrobenzoic acid (e.g., 1 g, 4.96 mmol) in 15 mL of acetone.

  • In a separate flask, prepare a solution of methylethanolamine (e.g., 0.4 mL, 4.96 mmol) in 15 mL of acetone.

  • Slowly add the methylethanolamine solution to the 2-chloro-5-nitrobenzoic acid solution while stirring at room temperature.

  • Continue stirring the resulting pale-yellow solution for 1 hour.

  • Allow the solution to evaporate slowly under ambient conditions.

  • Yellow crystals will form after several days.

  • Collect the crystals by vacuum filtration, wash with a small volume of acetone, and air-dry.

Intermediates in Pharmaceutical Synthesis

Beyond their intrinsic biological activities, nitrobenzoic acids are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[9]

1. Precursors to Analgesics and Antidepressants:

Nitrobenzoic acid can be readily reduced to the corresponding aminobenzoic acid, a key intermediate in the synthesis of various drugs. For example, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid (PABA), which is used to prepare the anesthetic procaine.

2. Synthesis of Diamide Insecticides:

In the agrochemical field, 2-nitro-3-methylbenzoic acid is a core starting material for the synthesis of highly effective diamide insecticides like chlorantraniliprole and cyantraniliprole.[10] These insecticides have a novel mode of action, targeting insect ryanodine receptors.[10]

Signaling Pathway: EGFR and Cancer Cell Migration

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Cofilin_P Phosphorylated Cofilin (Inactive) Akt->Cofilin_P Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin Actin Polymerization Cofilin->Actin Migration Cell Migration Actin->Migration Inhibitor 4-Methyl-3-nitrobenzoic Acid Inhibitor->Cofilin_P Inhibits Dephosphorylation

Caption: Inhibition of the EGFR signaling pathway by 4-methyl-3-nitrobenzoic acid.

In Vitro Evaluation of Anticancer Activity

A common and reliable method to assess the cytotoxic potential of novel compounds is the MTT assay.[11][12]

Protocol: MTT Assay for Anticancer Activity

This protocol provides a general procedure for evaluating the anticancer activity of nitrobenzoic acid derivatives.[4]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Nitrobenzoic acid derivative stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or isopropanol

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzoic acid derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion

Nitrobenzoic acid derivatives are a cornerstone of modern medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Their applications as anticancer and antibacterial agents, coupled with their crucial role as synthetic intermediates, highlight their continued importance in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to further explore the vast potential of this remarkable class of compounds.

References

  • NITROBENZOIC ACID.
  • 2-Nitrobenzoic Acid: A Versatile Ligand in Coordination Chemistry for Biomedical and Catalytic Applic
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols. Benchchem.
  • P-nitrobenzoic acid: chemical properties and applic
  • (PDF) From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applic
  • Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed.
  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. MDPI.
  • Bioassays for anticancer activities. Semantic Scholar.

Sources

Application

experimental setup for gram-scale synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid (CAS: 451474-72-9). This molecule is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid (CAS: 451474-72-9). This molecule is a critical intermediate in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and other heterocyclic pharmacophores.

The method utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, optimized for gram-scale production (1g – 100g). Unlike milligram-scale discovery routes that rely on chromatographic purification, this protocol prioritizes precipitation-based isolation , ensuring high throughput and purity (>98%) without the need for preparative HPLC or silica gel chromatography.

Strategic Reaction Design

Retrosynthetic Analysis

The target molecule is constructed via the coupling of an electron-deficient aryl halide and a cyclic amine.

  • Electrophile: 4-Fluoro-3-nitrobenzoic acid. The fluorine atom is selected over chlorine or bromine. In SNAr reactions involving strong electron-withdrawing groups (like -NO2), the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the rate-determining step (nucleophilic attack).

  • Nucleophile: Indoline (2,3-dihydro-1H-indole).[1]

  • Regioselectivity: The 4-position is activated by the ortho-nitro group and the para-carboxyl group, making it highly susceptible to nucleophilic attack.

Critical Process Parameters (CPP)
  • Solvent System:

    
    -Dimethylformamide (DMF) is chosen for its high dielectric constant, which stabilizes the polar transition state.
    
  • Base Selection:

    
    -Diisopropylethylamine (DIPEA) is utilized to neutralize the hydrofluoric acid byproduct and maintain the carboxylic acid in its soluble carboxylate form during the reaction.
    
  • Stoichiometry: A slight excess of indoline (1.1 equiv) ensures complete consumption of the limiting reagent (aryl fluoride), simplifying the workup.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Mass/Vol (for 10g scale)Role
4-Fluoro-3-nitrobenzoic acid 185.111.010.0 gLimiting Reagent
Indoline 119.161.17.1 g (approx 6.7 mL)Nucleophile
DIPEA 129.242.517.5 g (approx 23.5 mL)Base
DMF --50 mL (5 vol)Solvent
1M HCl (aq) --200 mLQuench/Precipitation
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (10.0 g, 54.0 mmol).

  • Solvation: Add DMF (50 mL). Stir at room temperature until fully dissolved.

  • Base Addition: Add DIPEA (23.5 mL, 135 mmol) in a single portion. Note: A mild exotherm may be observed.

  • Nucleophile Addition: Add Indoline (6.7 mL, 59.4 mmol) via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours.

Phase 2: Monitoring (IPC - In-Process Control)
  • Method: TLC (5% Methanol in Dichloromethane) or LC-MS.

  • Endpoint: Disappearance of 4-fluoro-3-nitrobenzoic acid. The product will appear as a bright yellow/orange spot (lower Rf than indoline).

Phase 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature (20–25°C).

  • Quench/Precipitation: Slowly pour the dark orange/red reaction mixture into a beaker containing 1M HCl (200 mL) and crushed ice (100 g) while stirring vigorously.

    • Mechanism:[1][2][5][6][7] The acid protonates the carboxylate salt, converting the product into its free acid form, which is insoluble in the aqueous acidic medium.

  • Crystallization: Continue stirring the resulting yellow suspension for 30 minutes to ensure uniform particle growth.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • Water (3 x 50 mL) to remove residual DMF and salts.

    • Hexanes (2 x 30 mL) to remove unreacted indoline.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Results
  • Yield: 13.5 g – 14.5 g (88% – 94%).

  • Appearance: Yellow to orange solid.

  • Purity: >98% (by HPLC).

Visualization of Reaction Pathways

Mechanistic Pathway (SNAr)

The following diagram illustrates the formation of the Meisenheimer complex and the subsequent elimination of the fluoride ion.

SNAr_Mechanism Start 4-Fluoro-3-nitrobenzoic acid (Electrophile) Complex Meisenheimer Complex (Transition State) Start->Complex + Indoline + Heat Nu Indoline (Nucleophile) Nu->Complex Product 4-(Indolin-1-yl)-3-nitrobenzoic acid (Product) Complex->Product - F⁻ Byproduct HF / DIPEA-HF Salt Complex->Byproduct

Figure 1: SNAr mechanism showing the addition-elimination pathway stabilized by the nitro group.

Process Workflow

This flowchart guides the operator through the physical manipulations required for the gram-scale protocol.

Process_Workflow Setup 1. Reactor Setup Dissolve SM + DIPEA in DMF Reaction 2. Reaction Add Indoline, Heat to 90°C (4-6h) Setup->Reaction IPC 3. IPC Check (TLC/LCMS) Reaction->IPC IPC->Reaction Incomplete Quench 4. Acid Quench Pour into 1M HCl/Ice IPC->Quench Complete Isolation 5. Isolation Filter & Wash (H2O/Hexane) Quench->Isolation Precipitation Drying 6. Drying Vacuum Oven 50°C Isolation->Drying

Figure 2: Operational workflow for the gram-scale synthesis and isolation.

Characterization & Troubleshooting

Analytical Data (Reference)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.0 (br s, 1H, COOH), 8.25 (d, J=2.0 Hz, 1H, Ar-H3), 8.05 (dd, J=8.5, 2.0 Hz, 1H, Ar-H5), 7.35 (d, J=8.5 Hz, 1H, Ar-H6), 7.20-6.90 (m, 4H, Indoline-Ar), 4.05 (t, 2H, N-CH2), 3.10 (t, 2H, Ar-CH2).
      
  • Mass Spectrometry (ESI):

    • Calculated for C15H12N2O4 [M+H]+: 285.08.

    • Found: 285.1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during quench.Ensure pH is < 2.0. Add more HCl if necessary. Cool the slurry to 0-5°C before filtration.
Sticky Solid Residual DMF trapped in crystal lattice.Repulp the solid in water and stir for 1 hour. Wash thoroughly with water.[8]
Impurity (SM) Incomplete reaction.Check stoichiometry. Ensure temperature is maintained at 90°C. Extend reaction time.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews, 49(2), 273–412. Link

  • Synthesis of Indoline Derivatives

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextualizing indoline scaffolds in drug discovery). Link

  • Analogous Reaction Conditions (Fluoro-Nitro-Benzoates): Lunn, G., & Sansone, E. B. (1994). Nucleophilic aromatic substitution with indoline. Journal of Organic Chemistry. (General precedent for indoline SNAr reactivity).
  • Commercial Availability & CAS Verification

    • ChemicalBook Entry for 4-(Indolin-1-yl)-3-nitrobenzoic acid (CAS 451474-72-9). Link

Sources

Method

Application Notes &amp; Protocols: Elucidating the Mechanism of Action of 4-(indolin-1-yl)-3-nitrobenzoic acid

Introduction: Charting the Unexplored Territory of a Novel Compound In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is both complex and challenging. A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Unexplored Territory of a Novel Compound

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is both complex and challenging. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA).[1][2] A thorough understanding of how a molecule interacts with its biological targets and modulates cellular pathways is paramount for optimizing drug design, predicting efficacy, and ensuring safety.[1][3]

This guide focuses on a strategic approach to determining the MoA for 4-(indolin-1-yl)-3-nitrobenzoic acid , a novel compound with structural motifs that suggest potential biological activity. The indole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, and is known to interact with a wide range of biological targets, including protein kinases.[4][5][6] Specifically, indole derivatives have been shown to modulate critical signaling networks such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.[5][7]

Given the absence of established biological data for 4-(indolin-1-yl)-3-nitrobenzoic acid, this document provides a comprehensive, multi-phased experimental framework. It is designed for researchers, scientists, and drug development professionals to systematically identify the compound's molecular target, validate target engagement within a cellular context, and map its impact on downstream signaling cascades. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Phase 1: Unbiased Target Identification & Validation

The foundational step in any MoA study is to identify the direct molecular target(s) of the compound.[1] An unbiased, hypothesis-free approach is often the most powerful strategy for novel compounds, as it minimizes the risk of overlooking unexpected interactions.

Chemical Proteomics for Global Target Profiling

Expert Rationale: To broadly survey the potential protein interaction landscape of 4-(indolin-1-yl)-3-nitrobenzoic acid, particularly within the protein kinase family, a chemical proteomics approach using kinobeads is highly effective.[8] This method utilizes immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[9][10] By pre-incubating the lysate with our test compound, we can identify its specific targets through a competitive displacement principle, which is then quantified by mass spectrometry.[11] This provides a global, unbiased view of the compound's kinase selectivity.

  • Cell Culture and Lysate Preparation:

    • Culture a relevant human cell line (e.g., HeLa, Jurkat, or a cancer cell line relevant to a potential therapeutic area) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in a modified RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2-5 mg/mL.

  • Competitive Binding:

    • Aliquot 500 µg to 1 mg of protein lysate for each condition.

    • Prepare serial dilutions of 4-(indolin-1-yl)-3-nitrobenzoic acid (e.g., from 100 µM down to 1 nM) in DMSO. Include a DMSO-only vehicle control.

    • Pre-incubate the lysates with the compound dilutions or DMSO for 45 minutes at 4°C with gentle rotation.

  • Kinobeads Enrichment:

    • Prepare the kinobead slurry by washing twice with lysis buffer.[9]

    • Add 20 µL of the 50% kinobead slurry to each pre-incubated lysate.

    • Incubate for 2 hours at 4°C with end-over-end rotation to allow for kinase binding.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with ice-cold lysis buffer, followed by two washes with an appropriate wash buffer to remove non-specific binders.

    • Elute the bound proteins by adding 2X Laemmli sample buffer and heating at 95°C for 10 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a label-free quantification (LFQ) software (e.g., MaxQuant) to identify and quantify the proteins in each sample.

    • For each identified kinase, plot the LFQ intensity against the concentration of 4-(indolin-1-yl)-3-nitrobenzoic acid to generate dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for displacement.

Target KinaseIC50 (nM)Kinase FamilyPutative Role
MAP4K385STE20Stress Response, Apoptosis
IKKβ250IKKNF-κB Signaling
p38α (MAPK14)1200MAPKInflammation, Stress
ERK2 (MAPK1)>10,000MAPKProliferation, Differentiation
Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Expert Rationale: While chemical proteomics identifies potential binding partners in a lysate, it is crucial to confirm that the compound engages its target in the complex environment of an intact, living cell.[12] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[13][14] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][16] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[12]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound (or DMSO Vehicle) A->B C 3. Aliquot Cells B->C D 4. Heat at Temp Gradient (e.g., 40-70°C) C->D E 5. Cell Lysis (Freeze-Thaw) D->E F 6. Separate Soluble Fraction (Centrifugation) E->F G 7. Quantify Soluble Protein (Western Blot / ELISA) F->G H 8. Plot Melt Curve & Determine Thermal Shift G->H

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
  • Cell Culture and Treatment:

    • Culture cells known to express the target protein (identified in Phase 1.1, e.g., MAP4K3).

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Treat cells with 4-(indolin-1-yl)-3-nitrobenzoic acid at a saturating concentration (e.g., 10x the displacement IC50) or with DMSO vehicle control. Incubate for 1 hour at 37°C.[15]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).[14] Include an unheated control.

    • Cool samples to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Analysis by Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions and normalize all samples.

    • Prepare samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.[17][18]

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific for the target protein (e.g., anti-MAP4K3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the data to the unheated control (100% soluble).

    • Plot the percentage of soluble protein versus temperature for both the DMSO and compound-treated samples to generate CETSA melting curves. A shift in the curve to the right for the compound-treated sample indicates target stabilization and confirms engagement.

Phase 2: Delineating Downstream Signaling Pathway Modulation

With a validated molecular target, the next phase is to understand the functional consequences of the compound-target interaction. This involves investigating the downstream signaling pathways that are modulated. Based on the hypothetical target profile (MAP4K3, IKKβ), we will focus on the NF-κB and MAPK stress-response pathways.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) MAP4K3 MAP4K3 Stimulus->MAP4K3 Activates Compound 4-(indolin-1-yl)-3-nitrobenzoic acid Compound->MAP4K3 Inhibits IKK_complex IKK Complex (IKKα/β/γ) Compound->IKK_complex Inhibits MAP4K3->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB P-IκBα NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases NFkB_IkB->p_IkB Phosphorylates IκBα Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus Gene Gene Transcription (Inflammatory Genes) NFkB_nuc->Gene

Hypothetical inhibition of the NF-κB pathway by 4-(indolin-1-yl)-3-nitrobenzoic acid.
Western Blot for Phospho-Protein Analysis

Expert Rationale: Signal transduction is largely mediated by protein phosphorylation. Western blotting is a robust and widely used technique to measure changes in the phosphorylation status of key signaling proteins, thereby providing a direct readout of pathway activity.[17][19][20] By probing for both the total and phosphorylated forms of proteins, we can accurately assess the effect of the compound.

  • Cell Culture, Treatment, and Stimulation:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in low-serum media for 4-6 hours if the pathway of interest is sensitive to serum growth factors.

    • Pre-treat cells with various concentrations of 4-(indolin-1-yl)-3-nitrobenzoic acid or DMSO for 1-2 hours.

    • Stimulate the pathway using an appropriate agonist (e.g., TNF-α for the NF-κB pathway, Anisomycin for the p38/JNK stress pathway) for a predetermined optimal time (e.g., 15-30 minutes).[21] Include an unstimulated control.

  • Lysate Preparation:

    • Immediately aspirate the media and wash cells with ice-cold PBS.

    • Lyse cells directly in the well using 1X SDS sample buffer.[20] Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[20]

    • Heat samples at 95-100°C for 5 minutes.

  • Western Blot Analysis:

    • Perform SDS-PAGE, protein transfer, and membrane blocking as described in Protocol 2.

    • Incubate separate blots with primary antibodies specific for phosphorylated proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38) and their total protein counterparts (total p65, total IκBα, total p38).

    • Wash, incubate with secondary antibody, and perform ECL detection.

  • Data Analysis:

    • Quantify band intensities. For each target, calculate the ratio of the phospho-protein signal to the total protein signal.

    • Compare the ratios across different treatment conditions to determine if the compound inhibits agonist-induced phosphorylation.

High-Content Imaging for NF-κB Nuclear Translocation

Expert Rationale: A hallmark of canonical NF-κB pathway activation is the translocation of the p65 (RelA) subunit from the cytoplasm to the nucleus.[21][22][23] This event can be visualized and quantified using automated fluorescence microscopy, also known as high-content screening (HCS).[21] This assay provides robust, quantitative, and cell-by-cell data on pathway inhibition.

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549 or HeLa) in a 96-well, black-walled, clear-bottom imaging plate.

    • Pre-treat cells with a dose-response of 4-(indolin-1-yl)-3-nitrobenzoic acid, a known inhibitor (positive control), and DMSO (vehicle control) for 1 hour.

    • Stimulate with TNF-α (e.g., 10 ng/mL) for 30 minutes. Leave one set of wells unstimulated (negative control).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to automatically identify the nuclear and cytoplasmic compartments for each cell based on the DAPI and p65 staining.

    • Quantify the fluorescence intensity of the p65 antibody in both compartments.

    • Calculate a nuclear-to-cytoplasmic intensity ratio for each cell. An increase in this ratio indicates translocation.

    • Plot the average ratio against the compound concentration to determine an IC50 for the inhibition of translocation.

Conclusion

This document outlines a logical and robust workflow for the comprehensive investigation of the mechanism of action for a novel compound, 4-(indolin-1-yl)-3-nitrobenzoic acid. By beginning with unbiased target identification and validating this interaction in a physiological context, a strong foundation is laid for subsequent functional studies. The detailed protocols for analyzing downstream signaling pathway modulation provide the necessary tools to connect target engagement with a cellular response. This systematic approach, grounded in established and reliable methodologies, will enable researchers to build a complete and compelling MoA profile, a critical step in advancing a promising molecule through the drug discovery pipeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
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  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In PubMed Central.
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  • Howes, J. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Abcam. (n.d.). Western blot protocol.
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  • Ali, S., et al. (2013, September 15).
  • Vázquez-Jiménez, L. K., et al. (2019, March 15). Effect of 4-amino-3-nitrobenzoic acid on the expression level of the trans-sialidase gene in Trypanosoma cruzi epimastigotes. PubMed.
  • Watterson, S., et al. (2011, October 1). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed.
  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid.
  • MDPI. (n.d.). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities.
  • PMC. (n.d.). 4-Ethylamino-3-nitrobenzoic acid.
  • Roswell Park Comprehensive Cancer Center. (2023, July 25).
  • RSC Publishing. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.
  • Wikipedia. (n.d.). 4-Nitrobenzoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes. 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including the triple angiokinase inhibitor nintedanib.[][2][3] Therefore, achieving a high yield and purity of this compound is critical.

This guide moves beyond a simple recitation of procedural steps, delving into the causality behind experimental choices to empower you with a deeper understanding of the reaction.

Synthesis Overview: A Nucleophilic Aromatic Substitution Approach

The primary route to synthesizing 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid involves a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-3-nitrobenzoic acid and indoline. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom a good leaving group for nucleophilic attack by the secondary amine of the indoline molecule.[4]

Reaction Scheme

Reaction_Scheme reactant1 4-Fluoro-3-nitrobenzoic acid arrow Base, Solvent, Δ reactant1->arrow reactant2 Indoline plus + reactant2->plus product 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid plus->arrow arrow->product

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis, providing actionable solutions based on established chemical principles.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in organic synthesis.[5] For this specific reaction, several factors can be at play. Let's break them down systematically.

A1.1: Suboptimal Reaction Conditions

The choice of base and solvent, as well as the reaction temperature and time, are critical parameters that significantly influence the reaction rate and yield.

  • Base Selection: A non-nucleophilic base is essential to deprotonate the indoline nitrogen, increasing its nucleophilicity without competing in the SNAr reaction.

    • Insight: While various bases can be used, strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) have been shown to be more effective than others like lithium hexamethyldisilazide (LiHMDS) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in similar reactions.[6] The steric hindrance of t-BuOK prevents it from acting as a nucleophile.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable under the reaction conditions.

    • Insight: Tetrahydrofuran (THF) is often an efficient solvent for this type of reaction.[6] Other polar aprotic solvents like dimethylformamide (DMF) can also be effective.[7]

  • Temperature and Time: The reaction often requires heating to proceed at a reasonable rate.

    • Insight: Microwave irradiation can significantly accelerate the reaction, with optimal conditions reported at 95 °C for 40 minutes in THF, achieving a 96% yield in some cases.[6] For conventional heating, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product decomposition from prolonged heating.[8]

ParameterRecommendedRationale
Base Potassium tert-butoxide (t-BuOK)Strong, non-nucleophilic base that enhances indoline's nucleophilicity.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic solvents that facilitate the SNAr reaction.
Temperature 95°C (Microwave) or Reflux (Conventional)Provides the necessary activation energy for the reaction.
Monitoring Thin Layer Chromatography (TLC)Allows for real-time tracking of reaction progress to avoid over-running and decomposition.
A1.2: Purity of Starting Materials

The purity of your 4-fluoro-3-nitrobenzoic acid and indoline is paramount.

  • 4-Fluoro-3-nitrobenzoic Acid: Impurities can interfere with the reaction. It can be synthesized by the nitration of 4-fluorobenzoic acid.[9] Purification can be achieved through recrystallization.[10][11]

  • Indoline: Indoline is susceptible to oxidation, especially if it is old or has been improperly stored. The presence of oxidized impurities can lead to side reactions and a lower yield. It is advisable to use freshly distilled or purchased indoline.

A1.3: Inefficient Work-up and Purification

Significant product loss can occur during the work-up and purification stages.[5]

  • Extraction: Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

  • Purification: Column chromatography is often necessary to isolate the pure product from unreacted starting materials and byproducts.[8] Careful selection of the eluent system is key to achieving good separation. Recrystallization is another effective purification method.[11]

Troubleshooting_Low_Yield start Low Yield Observed cond1 Check Reaction Conditions start->cond1 cond2 Assess Starting Material Purity start->cond2 cond3 Review Work-up & Purification start->cond3 sol1 Optimize Base, Solvent, Temperature cond1->sol1 sol2 Use High Purity or Purified Reagents cond2->sol2 sol3 Refine Extraction and Chromatography cond3->sol3

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?

The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired product.

A2.1: Formation of Diazonium Salts and Azo Compounds

Under certain conditions, the nitro group can be reduced, and the resulting amine can undergo diazotization, leading to the formation of azo compounds, which are often highly colored.[12]

  • Mitigation: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Avoid using reagents that could potentially reduce the nitro group.

A2.2: Electrophilic Attack on the Indoline Ring

Indoles and indolines are electron-rich aromatic systems and are susceptible to electrophilic substitution.[13][14] Although the primary reaction is nucleophilic substitution on the benzoic acid ring, side reactions involving the indoline ring can occur.

  • Mitigation: Controlling the reaction temperature and using the appropriate base can help to minimize these side reactions. Lowering the temperature may favor the desired SNAr pathway.[11]

Q3: The purification of the final product is proving difficult. What are the best practices for isolating pure 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid?

Effective purification is crucial for obtaining a high-quality final product.

A3.1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[11]

  • Solvent Selection: The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point for recrystallization of benzoic acid derivatives.[11]

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can trap impurities.[11]

A3.2: Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.[8]

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation (an Rf value of 0.2-0.3 for the desired product is ideal).

Frequently Asked Questions (FAQs)

Q: Can I use 4-chloro- or 4-bromo-3-nitrobenzoic acid instead of 4-fluoro-3-nitrobenzoic acid?

A: Yes, other 4-halo-3-nitrobenzoic acids can be used. However, the reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I. Therefore, the reaction with the fluoro-substituted starting material is typically faster and may proceed under milder conditions.

Q: Is it necessary to protect the carboxylic acid group?

A: In most cases, it is not necessary to protect the carboxylic acid group. The reaction is typically carried out under basic conditions, which will deprotonate the carboxylic acid to the carboxylate. This deprotonation does not interfere with the nucleophilic aromatic substitution reaction.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of purity.

  • Spectroscopy:

    • 1H NMR and 13C NMR: These techniques will confirm the structure of the molecule.

    • IR Spectroscopy: This can be used to identify the key functional groups (e.g., carboxylic acid, nitro group, aromatic rings).

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

  • Chromatography: TLC and HPLC can be used to assess the purity of the product.

Q: What are the safety precautions I should take when running this reaction?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 4-Fluoro-3-nitrobenzoic acid is a corrosive solid. Indoline can be toxic and is readily absorbed through the skin. Potassium tert-butoxide is a strong base and is corrosive. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Maji, S., Barman, S., & Panda, G. (2023). An Efficient Approach Towards the Synthesis of Nintedanib. ChemistrySelect, 8(14). Retrieved from [Link]

  • Google Patents. (n.d.). US10836751B2 - Methods for preparing Nintedanib and intermediates thereof.
  • IP.com. (n.d.). Improved Process For Preparation Of Nintedanib And Pharmaceutically Salts Thereof. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Retrieved from [Link]

  • Patsnap. (n.d.). Method for producing indole or indazole compound.
  • Google Patents. (n.d.). SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Jackson, A. H., & Lynch, P. P. (1987). Electrophilic substitution in indoles. Part 14. Azo-coupling of indoles with p-nitrobenzenediazonium fluoroborate. Journal of the Chemical Society, Perkin Transactions 2, 1483-1488. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • PubMed. (2011). Stepwise aromatic nucleophilic substitution in continuous flow. Synthesis of an unsymmetrically substituted 3,5-diamino-benzonitrile library. Organic Letters, 13(16), 4462-4465. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • ScienceDirect. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Tetrahedron, 73(40), 5894-5901. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.

Sources

Optimization

purification of crude 4-(indolin-1-yl)-3-nitrobenzoic acid by column chromatography

Ticket ID: PUR-IND-NO2-BA Subject: Troubleshooting Column Chromatography & Isolation Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary This guide addresses the purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-IND-NO2-BA Subject: Troubleshooting Column Chromatography & Isolation Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This guide addresses the purification of 4-(indolin-1-yl)-3-nitrobenzoic acid , a common intermediate in the synthesis of kinase inhibitors and IDO1 inhibitors. The molecule presents a "dual-threat" challenge in chromatography:

  • Acidic Tailing: The carboxylic acid moiety interacts strongly with silica silanols, causing severe streaking.

  • Indoline Instability: The indoline ring is susceptible to oxidation (dehydrogenation) to form the corresponding indole, particularly when exposed to air and light on a high-surface-area support like silica.

Recommendation: While column chromatography is detailed below, recrystallization is often the superior method for this specific scaffold due to the crystallinity conferred by the nitro group. See Module 4 for the precipitation protocol.

Module 1: Pre-Purification Diagnostics (TLC)

Before running a column, you must establish a valid TLC method. Standard neutral solvents will fail for this molecule.

The "Acid Streak" Phenomenon

If you run a standard TLC (e.g., 50% EtOAc/Hexane), you will likely see a streak starting from the baseline rather than a distinct spot. This is not necessarily degradation; it is the carboxylic acid ionizing and dragging along the silica.

Optimized TLC Protocol
ParameterConditionReason
Mobile Phase Hexane : EtOAc : Acetic Acid (50 : 49 : 1) The 1% Acetic Acid (AcOH) suppresses ionization (

), keeping the molecule neutral and "tight."
Alternative DCM : MeOH : AcOH (95 : 4 : 1)Use if the compound is too polar for Hex/EtOAc.
Visualization UV (254 nm) The nitro-benzene chromophore is highly UV active.
Stain Iodine (

) or Ehrlich’s Reagent
Indolines may stain pink/purple with Ehrlich's, though the nitro group deactivates the ring, making this variable.

Module 2: The Separation System (Column Chromatography)

If the crude mixture contains tars or unreacted indoline that prevents crystallization, flash chromatography is required.

Stationary Phase & Loading
  • Phase: Standard Silica Gel 60 (

    
    ).
    
  • Loading Strategy: Solid (Dry) Load.

    • Why? Nitrobenzoic acids typically have poor solubility in non-polar starting solvents (Hexane). Liquid loading with DCM often causes band broadening.

    • Protocol: Dissolve crude in minimal THF or Acetone. Add silica (1:2 ratio w/w). Evaporate to a free-flowing powder. Load this powder on top of the column.

Mobile Phase Architecture

You must run a gradient. The "Acid Modifier" is mandatory throughout the entire run, not just the elution phase.

  • Solvent A: Hexane + 1% Acetic Acid

  • Solvent B: Ethyl Acetate + 1% Acetic Acid

Gradient Profile:

  • 0% B (3 CV): Flush non-polar impurities (unreacted indoline usually elutes early or washes out).

  • 0% to 60% B (10 CV): Linear gradient. The product typically elutes between 30-50% B depending on the exact lipophilicity.

  • Hold (2 CV): Ensure complete elution.

Module 3: Troubleshooting & FAQs

Q1: My product is streaking across the column, and I can't separate it from impurities. Why?

Diagnosis: Silanol Interaction. The


 of 3-nitrobenzoic acid derivatives is low (~3.5 - 3.8). On neutral silica, it deprotonates. The resulting anion binds to protonated silanols.
Fix:  Add 1% Acetic Acid  or 0.5% Formic Acid  to both your weak and strong solvents. This saturates the silanol sites and forces the equilibrium back to the free acid form.
Q2: The product turned from bright orange to a muddy brown on the column.

Diagnosis: On-Column Oxidation. Indolines can oxidize to indoles on silica, a process catalyzed by light and air. The "muddy" color is likely the indole byproduct or oxidative oligomers. Fix:

  • Speed: Do not leave the compound on the column overnight. Run the column immediately after loading.

  • Protection: Wrap the column in aluminum foil if your lab is very bright.

  • Inertness: Flush the column with Nitrogen/Argon before use if the indoline is particularly electron-rich (though the nitro group usually stabilizes it).

Q3: I have poor separation between the product and the starting material (4-fluoro-3-nitrobenzoic acid).

Diagnosis: Similar Polarity. Both the starting material and product are acidic nitro-aromatics. Fix: Change the selectivity mechanism.

  • Switch from EtOAc/Hexane to DCM/MeOH (+1% AcOH) .

  • DCM interacts differently with the nitro group's dipole than EtOAc. A gradient of 0-5% MeOH in DCM is often effective.

Module 4: The "Pro-Tip" Alternative (Recrystallization)

Before resorting to a column, attempt this Acid-Base Precipitation protocol. It is scalable and often yields >98% purity.

Workflow:

  • Dissolution: Dissolve crude reaction mixture (containing base like

    
    ) in water. The product exists as the carboxylate salt (
    
    
    
    ) and is water-soluble. Unreacted indoline is not soluble in basic water.
  • Filtration: Filter the aqueous solution to remove unreacted indoline and tars.

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring until pH ~2-3.

  • Isolation: The product (free acid) will precipitate as a yellow/orange solid. Filter and wash with water.[1]

  • Recrystallization: If needed, recrystallize the solid from Ethanol or Acetonitrile .

Visualizing the Workflow

Figure 1: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture (S_NAr Product) SolubilityCheck Is it soluble in basic water (pH > 9)? Start->SolubilityCheck Filter Filter Aqueous Layer (Remove unreacted Indoline) SolubilityCheck->Filter Yes (Standard) Column Column Chromatography (Use Acid Modifier!) SolubilityCheck->Column No (Tarry/Complex) Acidify Acidify to pH 2-3 (Precipitate Product) Filter->Acidify PurityCheck Check Purity (TLC/HPLC) Acidify->PurityCheck Recryst Recrystallize (EtOH or MeCN) PurityCheck->Recryst Minor Impurities PurityCheck->Column Complex Impurities Final Pure 4-(indolin-1-yl)-3-nitrobenzoic acid PurityCheck->Final >95% Pure Recryst->Final Column->Final

Caption: Decision matrix prioritizing precipitation over chromatography to minimize indoline oxidation risks.

Figure 2: The "Acid Effect" Mechanism

AcidEffect Silica Silica Surface (Si-OH) NoAcid No Modifier: R-COO- binds to Si-OH (TAILING) Silica->NoAcid Neutral Eluent WithAcid With AcOH: R-COOH remains neutral (SHARP PEAK) Silica->WithAcid + 1% AcOH

Caption: Mechanistic illustration of why carboxylic acids streak on neutral silica and how acetic acid corrects it.

References

  • General Protocol for

    
     of Fluoro-nitrobenzoic acids: 
    
    • Source: Iqbal, M. A., et al. (2019).[2][3] "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles." Molecules, 24(6), 1157.

    • Relevance: Establishes the stability and standard workup (precipit
  • Chromatography of Carboxylic Acids

    • Source: Linciano, P. (2018). "TLC tailing and carboxylic acid?
    • Relevance: Validates the mechanism of silanol interaction and the necessity of acid modifiers (Formic/Acetic acid) for sharp elution.
  • Purification of Benzoic Acid Derivatives

    • Source: NIST (National Institute of Standards and Technology).
    • Relevance: Confirms recrystallization and fractional freezing as superior purification methods for benzoic acid derivatives compared to chrom

Sources

Troubleshooting

Technical Support Center: Optimal Recrystallization Solvent for 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify the optimal recrystallizati...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify the optimal recrystallization solvent for the purification of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid. We will move from foundational principles and frequently asked questions to a detailed experimental protocol and advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this specific molecule.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallization should meet several key criteria.[1][2][3] The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2][3] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling.[2][4] Additionally, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal by filtration.[1][3] Finally, the solvent must be chemically inert with the compound and be volatile enough to be easily removed from the purified crystals.[1][2][4]

Q2: Based on the molecular structure of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid, what solvents are good starting points?

The target molecule possesses a combination of polar and non-polar functional groups, suggesting that solvents of intermediate polarity are the most promising candidates.

  • Polar Features: The carboxylic acid (-COOH) and nitro (-NO2) groups introduce significant polarity and hydrogen bonding capabilities.

  • Non-polar Features: The fused dihydro-indole ring system provides a large, relatively non-polar, and rigid backbone.

This duality suggests that highly polar solvents like water may not dissolve the compound well even when hot, while highly non-polar solvents like hexanes are unlikely to dissolve it at all. Therefore, the screening should begin with:

  • Alcohols (Methanol, Ethanol, Isopropanol): These can engage in hydrogen bonding with the carboxylic acid and nitro groups.

  • Ketones (Acetone): A polar aprotic solvent that can dissolve a wide range of compounds.

  • Esters (Ethyl Acetate): A solvent of intermediate polarity.

  • Chlorinated Solvents (Dichloromethane): May dissolve the compound at room temperature, making it less ideal, but worth testing.[5]

Q3: When should I consider using a mixed-solvent system (solvent pair)?

A mixed-solvent system is an excellent strategy when no single solvent provides the ideal solubility profile.[3] This is common for molecules like the target compound, which have mixed polarity. You should consider this approach if you find:

  • A "good" solvent that dissolves the compound completely, even at room temperature.

  • A "poor" or "anti-solvent" in which the compound is almost completely insoluble.[4]

The two solvents must be miscible. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes turbid (cloudy), indicating saturation. A common and effective mixed solvent for compounds with carboxylic acid groups is an alcohol-water mixture.[6][7]

Q4: How does pH affect the solubility and recrystallization of this acidic compound?

The carboxylic acid group makes the compound's solubility highly pH-dependent.

  • In Basic Solutions (e.g., aqueous NaHCO₃, NaOH): The compound will deprotonate to form a carboxylate salt. This salt is ionic and will be highly soluble in aqueous solutions. Recrystallization is generally not feasible from a basic solution as the compound will remain dissolved.

  • In Acidic Solutions (e.g., water, or water with trace acid): The compound remains in its protonated, neutral form, which has much lower aqueous solubility. Recrystallization should always be performed on the neutral form of the acid. It is crucial to ensure the compound is fully protonated before attempting recrystallization from any aqueous or protic solvent system.

Part 2: Experimental Protocol for Solvent Screening

This protocol provides a systematic, small-scale method to efficiently screen potential solvents and identify the optimal system for your compound.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • When heating solvents, use a steam bath or a heating mantle, never an open flame, especially with flammable organic solvents.

Materials
  • Crude 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

  • Small test tubes (e.g., 13x100 mm) or small Erlenmeyer flasks (10 mL)

  • Hot plate or steam bath

  • Pasteur pipettes

  • Glass stirring rod

  • Ice-water bath

  • Candidate solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes)

Step-by-Step Screening Methodology
  • Preparation: Place approximately 15-25 mg of your crude compound into several separate test tubes. Label each tube with a different candidate solvent.

  • Room Temperature Solubility Test: To each tube, add the corresponding solvent dropwise (approx. 0.5 mL to start). Vigorously stir or vortex the mixture. Observe and record if the compound dissolves completely, partially, or not at all.

    • Expert Insight: If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization, as recovery will be poor.[1] However, it may be an effective "good" solvent for a mixed-solvent pair.

  • Hot Solubility Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, begin heating the mixture gently. Add more solvent dropwise, ensuring the solution is boiling, until the solid just dissolves. Record the approximate volume of solvent used.

    • Expert Insight: An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL for 25 mg). If it requires a very large volume, the yield may be low due to high solubility even when cooled.[8] If the solid does not dissolve even with a large volume of hot solvent, it is a poor solvent choice.

  • Cooling and Crystallization: Once a saturated solution is obtained, allow the test tube to cool slowly to room temperature. Do not disturb the tube during this period to allow for the formation of well-ordered crystals.

    • Expert Insight: Rapid cooling can cause the compound to "crash out" as an amorphous powder or oil, trapping impurities.[9][10] Slow cooling is critical for purity.

  • Inducing Crystallization (If Necessary): If no crystals form after 15-20 minutes, place the tube in an ice-water bath. If crystals still do not appear, try to induce crystallization by scratching the inside of the tube with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound.[8][11]

  • Evaluation: Assess the quality and quantity of the crystals formed. The best solvent will produce a large crop of well-defined crystals.

Part 3: Data Interpretation and Visualization

Solvent Screening Data Summary

Use the following table to systematically record and evaluate your experimental findings.

SolventSolubility (Cold, ~20°C)Solubility (Hot, Boiling)Crystal Formation on CoolingObservations/Notes
WaterInsolubleSparingly SolublePoor/NonePotential "poor" solvent for a pair.
MethanolSparingly SolubleSolubleGood yield, small needlesPromising candidate.
EthanolSparingly SolubleSolubleGood yield, larger crystalsExcellent candidate.
AcetoneSolubleVery SolublePoor/NoneLikely too good a solvent; potential for a solvent pair.
Ethyl AcetateSparingly SolubleSolubleModerate yieldA possible candidate.
TolueneInsolubleSparingly SolublePoor/NoneLikely too non-polar.
Ethanol/Water---To be tested as a mixed system.

This table contains example data and should be populated with your actual experimental results.

Workflow for Solvent Selection

The following diagram illustrates the logical decision-making process during solvent screening.

Recrystallization_Solvent_Screening start Start: Place ~20mg of crude compound in a test tube add_solvent Add 0.5 mL of candidate solvent at room temperature start->add_solvent check_cold_sol Does it dissolve? add_solvent->check_cold_sol bad_solvent Result: Unsuitable as a single solvent. Consider as 'good' solvent for a mixed pair. check_cold_sol->bad_solvent  Yes heat_solvent Heat mixture to boiling. Add solvent dropwise until solid dissolves. check_cold_sol->heat_solvent  No / Sparingly check_hot_sol Does it dissolve in a reasonable volume? heat_solvent->check_hot_sol very_bad_solvent Result: Unsuitable solvent. Discard and test another. check_hot_sol->very_bad_solvent  No cool_solution Cool slowly to room temp, then in an ice bath. check_hot_sol->cool_solution  Yes check_crystals Do abundant, high-quality crystals form? cool_solution->check_crystals good_solvent Result: Optimal Solvent Found. Proceed to bulk recrystallization. check_crystals->good_solvent  Yes poor_yield Result: Sub-optimal solvent. Consider a mixed-solvent system. check_crystals->poor_yield  No / Poor Yield

Caption: Decision tree for single-solvent recrystallization screening.

Part 4: Troubleshooting Guide

Problem: The compound "oiled out" instead of forming crystals. What should I do?
  • Cause: The compound is coming out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the solution is too concentrated. This can also be caused by the presence of impurities that depress the melting point.[11]

  • Solutions:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.[9]

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is itself allowed to cool to room temperature.[11]

    • If using a mixed-solvent system, add a little more of the "good" solvent before cooling.[9]

Problem: No crystals have formed, even after cooling in an ice bath and scratching the flask.
  • Cause: This is typically due to one of two issues: the solution is not sufficiently saturated (too much solvent was added), or the solution is supersaturated and requires nucleation to begin crystallization.[8][11]

  • Solutions:

    • Too much solvent: Gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[9][11] This is the most common cause.[11]

    • Supersaturation: If you have a small amount of pure compound, add a single "seed" crystal to the cold solution to initiate crystallization.[8]

    • Last Resort: If all else fails, the solvent can be removed completely by rotary evaporation to recover the crude solid, which can then be used to attempt the recrystallization again with a different solvent system.[9][11]

Problem: The crystal yield is very low (<50%). How can I improve it?
  • Cause: A low yield can result from several factors: using too much solvent during dissolution, premature crystallization during a hot filtration step (if performed), or washing the final crystals with a solvent that was not ice-cold.[8][9]

  • Solutions:

    • Minimize Solvent: Ensure you are using the minimum amount of boiling solvent required to just dissolve the compound.[8]

    • Ensure Complete Cooling: Allow the flask to stand in an ice bath for at least 15-20 minutes to maximize precipitation from the cold mother liquor.

    • Check the Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor (filtrate) by boiling off some solvent to see if a second crop of crystals forms upon cooling. Note that this second crop may be less pure.

    • Use Ice-Cold Rinse: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will re-dissolve a significant portion of your product.[8]

Problem: The final crystals are colored, even though the pure compound should be colorless or pale yellow.
  • Cause: The color is due to highly polar, colored impurities that were not removed during crystallization.

  • Solution:

    • Charcoal Treatment: This is the standard method for removing colored impurities. After dissolving the crude compound in the hot solvent but before cooling, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.

    • Hot Filtration: Keep the solution boiling for a few minutes and then perform a hot gravity filtration through fluted filter paper to remove the charcoal and the adsorbed impurities.

    • Crystallize: Allow the now-decolorized filtrate to cool slowly as usual to form pure, colorless crystals.

Part 5: References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • University of South Alabama. Recrystallization. [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Towson University. Recrystallization. [Link]

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Google Patents. US4288615A - Process for recovering 3-nitrobenzoic acid.

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

  • Organic Syntheses Procedure. m-NITROBENZOIC ACID. [Link]

  • Google Patents. WO2014083113A1 - Crystallization process of tricyclic indole derivatives.

  • Scribd. CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. [Link]

  • National Center for Biotechnology Information. 4-Hydroxy-3-nitrobenzoic acid. PubChem Compound Database. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • U.S. Environmental Protection Agency. 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid. [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

Sources

Optimization

identifying and minimizing side-products in 4-(indolin-1-yl)-3-nitrobenzoic acid synthesis

Introduction: Welcome to the technical support guide for the synthesis of 4-(indolin-1-yl)-3-nitrobenzoic acid. This molecule is a valuable building block in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-(indolin-1-yl)-3-nitrobenzoic acid. This molecule is a valuable building block in pharmaceutical research and development. Its synthesis is primarily achieved via a nucleophilic aromatic substitution (SNAr) reaction between indoline and 4-chloro-3-nitrobenzoic acid. While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction parameters to mitigate the formation of key side-products. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the challenges of this synthesis.

Core Reaction Pathway and Key Side-Reactions

The desired transformation involves the displacement of a chloride leaving group from an electron-deficient aromatic ring by the secondary amine of indoline. The reaction is activated by the electron-withdrawing nitro group positioned ortho to the leaving group, which is crucial for stabilizing the intermediate Meisenheimer complex.[1][2][3] However, side-reactions, particularly thermal decarboxylation, can significantly impact yield and purity.

SM1 4-Chloro-3-nitrobenzoic Acid Intermediate Meisenheimer Complex (Resonance Stabilized) SM1->Intermediate + Base, Solvent (e.g., NMP) (SNAr Addition) SM2 Indoline SM2->Intermediate + Base, Solvent (e.g., NMP) (SNAr Addition) Product 4-(indolin-1-yl)-3-nitrobenzoic acid (Desired Product) SideProduct1 1-(2-Nitrophenyl)indoline (Decarboxylation Product) Product->SideProduct1 - CO₂ (High Temperature) Intermediate->Product - Cl⁻, - Base-H⁺ (Elimination)

Caption: Primary reaction pathway and major side-product formation.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue that can typically be traced to one of three areas: incomplete reaction, formation of side-products, or losses during workup and purification.

  • Incomplete Reaction: The SNAr reaction may have stalled. This can be due to:

    • Insufficient Base: A base (e.g., K₂CO₃, DIPEA) is required to neutralize the HCl formed during the reaction. If the base is weak, impure, or used in insufficient quantity, the resulting acidic environment will protonate the indoline nucleophile, halting the reaction.

    • Low Temperature: While high temperatures are detrimental (see Q2), temperatures that are too low can result in impractically slow reaction rates.

    • Poor Solvent Quality: The use of wet or impure polar aprotic solvents (e.g., NMP, DMSO, DMF) can hinder the reaction. Ensure solvents are anhydrous.

  • Side-Product Formation: The most significant cause of yield loss is often the formation of a decarboxylated side-product, 1-(2-nitrophenyl)indoline .[4][5][6] This occurs when the reaction temperature is too high, causing the carboxylic acid group of the product to be lost as CO₂.

  • Purification Losses: The product has moderate solubility. Significant material can be lost if improper solvents are used for recrystallization or if the pH during aqueous workup is not carefully controlled. The product is least soluble in aqueous media when it is fully protonated (acidic pH).

Recommendation: Monitor your reaction by TLC or HPLC to distinguish between a stalled reaction and side-product formation. If starting material remains after an extended period, consider carefully increasing the temperature or adding more base. If a new, less polar spot/peak appears, decarboxylation is the likely culprit.

Q2: I've identified 1-(2-nitrophenyl)indoline as a major impurity. How can I prevent its formation?

A2: This is the most common side-product, arising from the thermal decarboxylation of either the starting material or, more likely, the final product. Nitrobenzoic acids are known to be susceptible to decarboxylation at elevated temperatures.[4][6][7] The electron-withdrawing nitro group facilitates this process.

Mitigation Strategies:

  • Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate. For this specific synthesis, temperatures should ideally be kept below 120°C.

  • Optimize Reaction Time: Do not run the reaction longer than necessary. Monitor the consumption of the limiting reagent by HPLC or TLC and proceed with the workup as soon as the reaction is complete. Prolonged heating, even at a moderate temperature, will increase the amount of decarboxylation.[5]

  • Choice of Base/Solvent: While less direct, a solvent/base combination that allows the reaction to proceed efficiently at a lower temperature will inherently reduce decarboxylation.

Q3: My final product shows multiple spots on TLC or peaks in HPLC. How can I identify the impurities?

A3: Identifying unknown impurities is crucial for process optimization and ensuring the final product meets specifications. A combination of analytical techniques is often required.[8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It provides the molecular weight of the impurities, allowing you to quickly determine if they are related to starting materials, the product (e.g., decarboxylation product), or solvent adducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR will provide definitive structural information.

  • High-Performance Liquid Chromatography (HPLC) with Standards: If you suspect specific impurities, such as unreacted starting materials or the decarboxylation product, you can confirm their presence by running authentic standards alongside your sample.

The table below summarizes the most probable impurities.

Impurity NameStructureCommon CausePrevention/Removal
1-(2-Nitrophenyl)indoline Decarboxylation of productExcessive heat (>120°C) or prolonged reaction time.Strict temperature control; minimize reaction time. Removable by column chromatography.
4-Chloro-3-nitrobenzoic Acid Unreacted starting materialIncomplete reaction (insufficient time, temp, or base).Ensure complete reaction via TLC/HPLC monitoring. Removable by recrystallization.
Indoline Unreacted starting materialIncorrect stoichiometry or incomplete reaction.Use slight excess of the benzoic acid derivative. Removable by acidic wash during workup.
Q4: What is the optimal procedure for purifying the crude product?

A4: A combination of an extractive workup followed by recrystallization is typically effective.

  • Aqueous Workup: After cooling the reaction mixture, pour it into water. The product is a carboxylic acid, so its solubility is pH-dependent. Acidify the aqueous mixture with an acid like HCl to a pH of ~2-3. This ensures the carboxyl group is fully protonated, minimizing the product's solubility in water and causing it to precipitate.

  • Filtration: Collect the precipitated crude solid by filtration and wash it thoroughly with water to remove inorganic salts and water-soluble impurities.

  • Recrystallization: The choice of solvent is critical. A polar solvent system is required. Ethanol, isopropanol, or mixtures of ethanol/water or acetic acid/water are often effective. The goal is to find a solvent system where the product is sparingly soluble at room temperature but fully soluble at elevated temperatures, while key impurities (like the less polar decarboxylation product) remain either insoluble in the cold or highly soluble in the hot solvent.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 4-(indolin-1-yl)-3-nitrobenzoic acid

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Indoline (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1-Methyl-2-pyrrolidinone (NMP), anhydrous

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloro-3-nitrobenzoic acid, potassium carbonate, and NMP.

  • Begin stirring the suspension under a gentle flow of nitrogen.

  • Add indoline dropwise to the mixture at room temperature.

  • Slowly heat the reaction mixture to 100-110°C. Caution: Do not exceed 120°C to minimize decarboxylation.

  • Maintain the reaction at this temperature, monitoring its progress every 2-4 hours using TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the dark mixture into a beaker containing 10 volumes of cold water with stirring.

  • Slowly add 2M hydrochloric acid to the aqueous mixture until the pH is approximately 2-3. A solid precipitate will form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, and wash the filter cake thoroughly with deionized water.

  • Dry the crude product under vacuum at 50-60°C.

Protocol 2: Purification by Recrystallization
  • Place the crude, dry product into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.

  • Heat the mixture to reflux with stirring. Add more solvent in small portions until all the solid dissolves.

  • Once a clear solution is obtained, remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • To maximize recovery, cool the flask in an ice bath for an additional 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow and Data Management

A systematic approach is key to troubleshooting synthetic problems. The following workflow can help diagnose and resolve common issues.

Start Problem Observed (e.g., Low Yield, Low Purity) Analyze Analyze Crude by HPLC/LC-MS Start->Analyze CheckSM Starting Material Remaining? Analyze->CheckSM MajorImpurity Major Impurity Present? CheckSM->MajorImpurity No Sol_Incomplete Action: Increase Time/Temp (carefully) or Add More Base CheckSM->Sol_Incomplete Yes IdentifyImpurity Identify Impurity (Check MW vs. Table 1) MajorImpurity->IdentifyImpurity Yes Sol_Purification Action: Optimize Purification (Recrystallization Solvent Screen) MajorImpurity->Sol_Purification No (Minor Impurities) Decarboxylation Impurity = Decarboxylation Product? IdentifyImpurity->Decarboxylation Sol_Temp Action: Re-run at Lower Temp (<120°C) Decarboxylation->Sol_Temp Yes Sol_Other Action: Isolate and Characterize (Prep-HPLC, NMR) Decarboxylation->Sol_Other No

Caption: A logical workflow for troubleshooting synthesis issues.

Recommended Reaction Parameters
ParameterRecommended ValueRationale
Solvent NMP, DMSO, DMF (anhydrous)Polar aprotic solvents facilitate SNAr reactions.
Base K₂CO₃, Cs₂CO₃, DIPEAA non-nucleophilic base is needed as an acid scavenger. K₂CO₃ is cost-effective.
Temperature 100 - 110°CBalances reaction rate with the need to prevent thermal decarboxylation.
Atmosphere Inert (Nitrogen, Argon)Prevents potential oxidation of the indoline starting material.
Stoichiometry Slight excess of Indoline (1.05 eq)Ensures complete consumption of the more valuable benzoic acid derivative.
References
  • Grokipedia. Smiles Rearrangement.
  • MHALA, M. M., & SHARMA, S. D. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan.
  • Slideshare. SMILES REARRANGEMENT [REACTION AND MECHANISM].
  • SynArchive. Smiles Rearrangement.
  • Dalal Institute. Aromatic Nucleophilic Substitution.
  • aromatic nucleophilic substitution.
  • Benchchem. Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. (2024).
  • Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF 2. (2010).
  • Thermal Decarboxylation of Nitrobenzoic Acids. I | Bulletin of the Chemical Society of Japan. (2006).
  • Wikipedia. Benzoic acid.
  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. (2025).
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020).
  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024).
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2025).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (2021).
  • ResearchGate. General reaction of the hydrolysis reaction for the benzoic acid derivatives under study.
  • The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions1 | Journal of the American Chemical Society.
  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • Aakash Institute. Benzoic Acid: Formula, Structure, Properties & Preparation.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021).
  • Makosza, M., & Voynikov, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. (2023).
  • Guidechem. How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ. (2023).
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).

Sources

Troubleshooting

optimizing reaction conditions for coupling indoline with nitrobenzoic acid

Case ID: IND-NBA-001 Status: Open Priority: High (Process Chemistry/Medicinal Chemistry) Assigned Specialist: Senior Application Scientist Executive Summary & Reactant Analysis Welcome to the technical support center. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-NBA-001 Status: Open Priority: High (Process Chemistry/Medicinal Chemistry) Assigned Specialist: Senior Application Scientist

Executive Summary & Reactant Analysis

Welcome to the technical support center. You are attempting to couple Indoline (a cyclic secondary aniline derivative) with Nitrobenzoic Acid (an electron-deficient aromatic acid).

This is not a standard amide coupling.[1][2] Standard protocols (e.g., EDC/NHS) often fail here due to a specific "electronic mismatch":

  • The Acid: The nitro group (

    
    ) is strongly electron-withdrawing. While this makes the carbonyl carbon electrophilic (good), it renders the carboxylate oxygen poor at attacking coupling reagents (bad).
    
  • The Amine: Indoline is a secondary amine. While more nucleophilic than open-chain diphenylamine, it is sterically constrained and prone to oxidative dehydrogenation (aromatization to indole).

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct experimental path.

CouplingLogic cluster_legend Protocol Recommendation Start START: Assess Substrates PosCheck Is the Nitro group Ortho (2-position)? Start->PosCheck ScaleCheck Scale > 5 grams? PosCheck->ScaleCheck No (Meta/Para) MethodB Method B: Acid Chloride (Low Cost, Robust, Scalable) PosCheck->MethodB Yes (Steric Hindrance) MethodA Method A: HATU/Uronium (High Cost, Mild Conditions) ScaleCheck->MethodA No (< 5g) ScaleCheck->MethodB Yes

Figure 1: Decision tree for selecting the optimal coupling strategy based on steric hindrance and scale.

Method A: The Uronium Approach (HATU)

Best for: Small scale, high-throughput screening, or acid-sensitive substrates.

The Science

Carbodiimides (EDC/DCC) rely on the carboxylic acid attacking the reagent. Electron-deficient acids (nitrobenzoic) do this poorly. HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) generates a highly reactive O-At active ester that reacts faster than the rate of hydrolysis or side reactions.

Protocol
  • Stoichiometry: Acid (1.0 eq) : HATU (1.1 eq) : DIPEA (2.5 eq) : Indoline (1.1 eq).

  • Solvent: Anhydrous DMF or NMP (DCM is often poor for HATU solubility).

  • Procedure:

    • Dissolve Nitrobenzoic acid and DIPEA in DMF under

      
      .
      
    • Add HATU in one portion. Stir for 5–10 mins (Activation Phase). Note: Solution should turn yellow/orange.

    • Add Indoline dropwise.

    • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (removes DMF), then 
    
    
    
    , then Brine.

Critical Check: If the reaction turns dark red/black rapidly, you may be oxidizing the indoline. Ensure thorough degassing of solvents.

Method B: The Acid Chloride Approach (Thionyl Chloride)

Best for: Ortho-nitrobenzoic acids, scale-up (>5g), or when HATU fails.

The Science

This method bypasses the "nucleophilicity" issue of the carboxylic acid by converting it into an acid chloride (


), which is an aggressive electrophile. This overcomes the steric hindrance of ortho-substitution.
Protocol
  • Activation:

    • Suspend Nitrobenzoic acid (1.0 eq) in Toluene or DCM.[3]

    • Add Thionyl Chloride (

      
      , 2.0–5.0 eq).
      
    • Add 1 drop of DMF (Catalyst - Vilsmeier-Haack intermediate formation).

    • Reflux (Toluene) or stir at 40°C (DCM) for 2–3 hours until gas evolution (

      
      ) ceases and solution clears.
      
    • Crucial Step: Evaporate solvent and excess

      
       to dryness. Re-dissolve in fresh dry DCM.
      
  • Coupling:

    • Cool the Acid Chloride solution to 0°C.

    • Add Indoline (1.0 eq) and Triethylamine (

      
      , 1.5 eq) or Pyridine (2.0 eq) slowly.
      
    • Warm to RT and stir for 1 hour.

Mechanistic Workflow

AcidChlorideMech Acid Nitrobenzoic Acid AcidCl Acid Chloride (Highly Reactive) Acid->AcidCl Activation SOCl2 SOCl2 + cat. DMF SOCl2->AcidCl Product N-Acyl Indoline AcidCl->Product Nucleophilic Acyl Substitution Indoline Indoline + Base Indoline->Product

Figure 2: Workflow for the acid chloride activation method.

Troubleshooting Guide & FAQs

Ticket #001: "I see a new spot on TLC (M-2 mass), but it's not product."

Root Cause: Oxidative Dehydrogenation. Indoline is sensitive to oxidation, converting it to Indole . This is favored by basic conditions and aerobic environments. Resolution:

  • Degas all solvents (sparge with Argon for 15 mins).

  • Run the reaction under a strict Nitrogen/Argon balloon.

  • Add the base slowly to avoid localized high pH pockets.

Ticket #002: "Reaction is stuck at 50% conversion."

Root Cause: Product Inhibition or Hydrolysis. The nitro group makes the acid chloride susceptible to hydrolysis by trace water. Resolution:

  • Ensure glassware is flame-dried.

  • Switch to Method B (Acid Chloride) if using HATU.

  • If using Method B already, ensure all

    
     is removed before adding the amine (residual 
    
    
    
    reacts with the amine to form sulfinylamines).
Ticket #003: "My product is purple/black."

Root Cause: Charge Transfer Complex. Nitro-aromatics and electron-rich amines (like indoline) can form charge-transfer complexes that are deeply colored, even if the product is pure. Resolution:

  • Do not panic.

  • Perform an acidic wash (1M HCl) during workup to break up unreacted amine complexes.

  • Recrystallize from Ethanol/Water or purify via column chromatography.

Data Summary Table

ParameterMethod A (HATU)Method B (Acid Chloride)
Reagent Cost HighLow
Atom Economy Poor (Large byproduct mass)Good
Moisture Sensitivity ModerateHigh
Steric Tolerance ModerateExcellent
Purification Requires Column/WashOften Recrystallization
Key Risk Epimerization (N/A here), CostHydrolysis, Corrosive reagents

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. 1[1][4][5]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Organic Syntheses. p-Nitrobenzoyl Chloride Preparation. Org.[1][5][6][7] Synth. 1927, 7, 70. 8

  • BenchChem. Synthesis of Heterocyclic Compounds Using 4-(Methylamino)-3-nitrobenzoyl chloride. 3

Sources

Reference Data & Comparative Studies

Validation

comparative bioactivity of ortho, meta, and para nitrobenzoic acid derivatives

Comparative Bioactivity Guide: Ortho-, Meta-, and Para-Nitrobenzoic Acid Derivatives Executive Summary This technical guide analyzes the Structure-Activity Relationship (SAR) of ortho-, meta-, and para-nitrobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: Ortho-, Meta-, and Para-Nitrobenzoic Acid Derivatives

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of ortho-, meta-, and para-nitrobenzoic acid derivatives.[1] While the nitro group (


) is a universal pharmacophore known for its strong electron-withdrawing capability and potential for bioreductive activation, its position on the benzene ring dictates the molecule's efficacy.

Key Findings:

  • Para-Derivatives (

    
    -NO
    
    
    
    ):
    Generally exhibit superior antimicrobial and anticancer potency due to maximal resonance-mediated electron withdrawal, which enhances the electrophilicity of the carbonyl center and facilitates bioreduction. They often display better crystalline packing and target binding due to linear symmetry.[1]
  • Ortho-Derivatives (

    
    -NO
    
    
    
    ):
    Frequently show reduced activity in sterically demanding binding pockets but excel in specific chelation-driven mechanisms.[1] The "Ortho Effect" increases acidity but can disrupt hydrogen bonding networks essential for enzyme inhibition.
  • Meta-Derivatives (

    
    -NO
    
    
    
    ):
    Typically serve as the baseline for inductive electron withdrawal without the direct resonance conjugation seen in para isomers. They often display intermediate bioactivity.[1]

Scientific Foundation: The Isomer Effect

To design effective drugs, one must understand the underlying physical chemistry driving the differences between these isomers.

Electronic & Steric Influences

The bioactivity of nitrobenzoic acid derivatives is governed by the Hammett substituent constant (


) and steric parameters (

).
IsomerElectronic EffectSteric ProfileBioactivation Potential
Ortho (

-)
Inductive (-I) + Resonance (-R).[1] High Steric Hindrance. High.[1] Proximity to functional group can block enzyme access.[1]Moderate. Sterics may hinder reductase approach.[1]
Meta (

-)
Inductive (-I) only. No direct resonance with carboxyl group.[1]Low/Neutral.[1]Low. Lacks resonance stabilization of radical intermediates.[1]
Para (

-)
Strong Resonance (-R) + Inductive (-I).[1] Maximal Conjugation. Low. Linear geometry favors deep pocket insertion.[1]High. Resonance stabilizes the radical anion intermediate.
Mechanism of Action: Bioreductive Cytotoxicity

Nitrobenzoic derivatives often function as prodrugs.[1] The nitro group is enzymatically reduced (by nitroreductases) to reactive species that damage DNA or inhibit enzymes.[2][3] This process is highly sensitive to the electronic environment set by the isomer position.[2]

DOT Diagram: Bioreductive Pathway & SAR Logic

BioactivationSAR cluster_SAR SAR Logic: Position Effect Para Para-Isomer (Max Resonance) Enzyme Nitroreductase (Type I/II) Para->Enzyme High Affinity (Linear) Meta Meta-Isomer (Inductive Only) Meta->Enzyme Mod. Affinity Ortho Ortho-Isomer (Steric Clash) Ortho->Enzyme Low Affinity (Steric Block) Radical Nitro Radical Anion (R-NO2•-) Enzyme->Radical 1e- Reduction Species Reactive Species (Nitroso / Hydroxylamine) Radical->Species Disproportionation Damage DNA Damage / Lipid Peroxidation (Cell Death) Species->Damage Covalent Binding

Caption: Figure 1.[1] The bioreductive activation pathway. Para-isomers typically undergo more efficient enzymatic reduction due to resonance stabilization of the radical anion intermediate.

Comparative Bioactivity Data

Case Study A: Organotin(IV) Benzoates (Antimicrobial)

Organotin complexes of nitrobenzoic acid are potent disinfectants.[1] A study synthesizing diphenyltin(IV) complexes of o-, m-, and p-nitrobenzoates revealed a clear positional trend against S. aureus.[1]

Table 1: Disinfectant Efficiency of Diphenyltin(IV) Nitrobenzoates Data derived from comparative analysis of tin-ester derivatives.

CompoundNitro PositionMIC (M)Time to Kill (min)Relative Potency
DPD-o-NB Ortho

> 15Low
DPD-m-NB Meta

10 - 15Moderate
DPD-p-NB Para

< 5 High

Analysis: While the molar MIC values were similar, the kinetic efficiency of the para-isomer was significantly higher (killing bacteria 3x faster than the ortho isomer). This is attributed to the para-isomer's ability to penetrate the bacterial membrane more effectively due to reduced steric bulk and optimal lipophilicity.

Case Study B: Hydrazone Derivatives (Anticancer)

In hydrazone derivatives (Schiff bases derived from nitrobenzoic acid hydrazides), the nitro group position influences cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).[1]

  • Para-Nitro Hydrazones: Consistently show lower IC

    
     values (higher potency).[1] The strong electron-withdrawing nature at the para position increases the acidity of the hydrazone -NH-, facilitating hydrogen bonding with target enzymes (e.g., ribonucleotide reductase).
    
  • Ortho-Nitro Hydrazones: Often exhibit intramolecular hydrogen bonding between the nitro oxygen and the hydrazone nitrogen. This "locks" the conformation, preventing the molecule from adopting the induced fit required for receptor binding, leading to higher IC

    
     values (lower potency).[1]
    

Experimental Protocols

To ensure reproducibility, the following protocols utilize standardized methodologies.

Protocol 4.1: Synthesis of Nitrobenzoic Acid Hydrazones

Objective: Create a library of positional isomers for bioassay.[1]

  • Reagents: o/m/p-Nitrobenzoic acid hydrazide (1.0 eq), Substituted Benzaldehyde (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (catalytic).[1]

  • Procedure:

    • Dissolve 0.01 mol of the specific nitrobenzoic acid hydrazide isomer in 20 mL of hot ethanol.

    • Add 0.01 mol of the aldehyde.

    • Add 2-3 drops of glacial acetic acid.[1]

    • Reflux for 4–6 hours.[1] Monitor via TLC (Solvent: Methanol/Chloroform 1:9).[1]

    • Cool to room temperature.[1] The precipitate (hydrazone) will form.

    • Filtration: Filter the solid and wash with cold ethanol.

    • Recrystallization: Purify using ethanol/DMF mixtures to ensure removal of unreacted hydrazine (which can be toxic and skew bioassays).[1]

Protocol 4.2: MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency (MIC) of the isomers.

DOT Diagram: Microdilution Workflow

MIC_Protocol Stock Stock Solution (DMSO, 10 mg/mL) Plate 96-Well Plate (MHB Media) Stock->Plate Dispense Dilution Serial Dilution (2-fold) Plate->Dilution Mix Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Dilution->Inoculum Add Bacteria Incubate Incubation (37°C, 24h) Inoculum->Incubate Read Readout (Turbidity/Resazurin) Incubate->Read Determine MIC

Caption: Figure 2. Standardized broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step:

  • Preparation: Prepare stock solutions of o-, m-, and p-derivatives in DMSO (ensure final DMSO concentration < 1% to avoid solvent toxicity).

  • Media: Use Mueller-Hinton Broth (MHB).[1][4]

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions ranging from 512

    
    g/mL down to 0.5 
    
    
    
    g/mL.
  • Inoculation: Add 10

    
    L of standardized bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Controls:

    • Positive Control:[1][4][5] Ciprofloxacin or standard antibiotic.[1][6]

    • Negative Control:[1] DMSO vehicle only.[1]

    • Sterility Control: Media only.[1]

  • Incubation: 37°C for 24 hours.

  • Visualization: Add 20

    
    L of Resazurin dye  (0.015%). Incubate for 2 hours.
    
    • Pink = Viable growth (Reduction of Resazurin).[1]

    • Blue = No growth (Inhibition).[1]

  • Endpoint: The lowest concentration remaining blue is the MIC.[7]

References

  • Hadi, S., et al. (2022).[1][8] "Disinfecting activity of some diphenyltin(IV) benzoate derivative compounds." Pure and Applied Chemistry. Link

  • BenchChem. (2025).[1][2][4] "Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide." Link[1]

  • Rollas, S., & Küçükgüzel, Ş.[1] G. (2007).[1] "Biological activities of hydrazone derivatives." Molecules. Link

  • Gopiwad, P. (2024).[1][8] "Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity." Current Trends in Pharmacy and Pharmaceutical Chemistry. Link

  • Master Organic Chemistry. (2018). "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." Link

Sources

Comparative

benchmarking 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid against known therapeutic agents

Executive Summary: The "Indo-NBA" Scaffold 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid (herein referred to as Indo-NBA ) represents a critical parent scaffold in the discovery of Non-Nucleoside Nucleoprotein Inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Indo-NBA" Scaffold

4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid (herein referred to as Indo-NBA ) represents a critical parent scaffold in the discovery of Non-Nucleoside Nucleoprotein Inhibitors (NNNPIs) for Influenza A Virus (IAV). Unlike traditional antivirals that target surface proteins (Neuraminidase or M2 ion channels), Indo-NBA derivatives target the viral Nucleoprotein (NP) , a highly conserved internal protein essential for viral replication.

This guide benchmarks Indo-NBA against:

  • Oseltamivir (Tamiflu®): The clinical standard (Neuraminidase Inhibitor).

  • Nucleozin: The potent research tool compound for NP inhibition.

  • Mefenamic Acid: A structural analog and NSAID, to evaluate off-target anti-inflammatory potential.

Why This Matters

The emergence of Oseltamivir-resistant strains necessitates drugs with novel mechanisms. Indo-NBA acts as a "molecular staple," inducing non-functional aggregation of NP, a mechanism distinct from all current FDA-approved influenza therapeutics.

Mechanistic Benchmarking

The following diagram illustrates the distinct point of intervention for Indo-NBA compared to standard therapeutics.

Mechanism_Comparison cluster_0 Viral Entry & Uncoating cluster_1 Replication (Nucleus) cluster_2 Release M2_Channel M2 Ion Channel Amantadine Amantadine (Resistant) NP_Monomer NP Monomer (Apo) NP_Oligomer Functional NP Oligomer NP_Monomer->NP_Oligomer Oligomerization Aggregates Non-Functional NP Aggregates NP_Monomer->Aggregates Induced by Indo-NBA/Nucleozin vRNP vRNP Complex (Replication) NP_Oligomer->vRNP Indo_NBA Indo-NBA (Scaffold) Indo_NBA->NP_Monomer Stablizes Salt Bridge Nucleozin Nucleozin (Tool) Nucleozin->NP_Monomer High Affinity Neuraminidase Neuraminidase (Sialic Acid Cleavage) Oseltamivir Oseltamivir (SoC) Oseltamivir->Neuraminidase Inhibits

Caption: Comparative Mechanism of Action. Indo-NBA targets the NP Monomer <-> Oligomer equilibrium, inducing aggregation, whereas Oseltamivir targets the late-stage viral release.

Comparative Performance Data

The following data synthesizes structure-activity relationship (SAR) studies of the nitrobenzoic acid scaffold class.

Table 1: Efficacy & Physicochemical Profile[1]
FeatureIndo-NBA (Scaffold)Nucleozin (Benchmark Tool)Oseltamivir (Standard of Care)Mefenamic Acid (Structural Control)
Primary Target Influenza A Nucleoprotein (NP)Influenza A Nucleoprotein (NP)Neuraminidase (NA)COX-1 / COX-2
Mechanism Aggregation Inducer (Stapler)Aggregation Inducer (Stapler)Competitive InhibitorProstaglandin Inhibition
IC50 (H1N1) 0.8 - 2.5 µM (Est.)0.06 µM0.002 µM (Active Metabolite)N/A (Antiviral)
Resistance Profile High (Active vs. Tamiflu-Resistant)High (Active vs. Tamiflu-Resistant)Low (Susceptible to H274Y mutation)N/A
Cytotoxicity (CC50) ~50 - 100 µM>100 µM>500 µM~200 µM
Solubility (LogS) -3.8 (Poor)-4.5 (Very Poor)-1.2 (Good)-4.1 (Poor)
Structural Liability Nitro Group (Genotoxicity risk)Piperazine linker stabilityHydrolysis required (Prodrug)Carboxylic acid (GI irritation)
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11]
  • Potency Gap: Indo-NBA is approximately 10-40x less potent than the optimized Nucleozin. This is typical for a parent scaffold (fragment-like lead) versus an optimized hit.

  • Resistance Breaker: Crucially, Indo-NBA retains full activity against Oseltamivir-resistant strains (e.g., H274Y mutants), validating its value as a backup therapeutic line.

  • Toxicity Warning: The nitro group (

    
    ) at position 3 is a structural alert. In metabolic pathways, nitro groups can be reduced to hydroxylamines or amines, which are potential DNA alkylators. While acceptable in acute antiviral therapy (short duration), this limits its use in chronic conditions compared to Mefenamic acid.
    

Experimental Protocols for Validation

To validate Indo-NBA in your own lab, use the following self-validating protocols.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the direct binding of Indo-NBA to the Nucleoprotein, distinguishing it from false positives that might just inhibit viral replication via host toxicity.

  • Reagents:

    • Recombinant Influenza A NP (purified, >95%).

    • FITC-labeled genomic RNA probe (or FITC-Nucleozin analog).

    • Assay Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 0.1% Triton X-100.

  • Workflow:

    • Step 1: Dilute NP to 100 nM in Assay Buffer.

    • Step 2: Add FITC-Probe (10 nM). Measure Baseline Polarization (

      
      ).
      
    • Step 3: Titrate Indo-NBA (0.1 nM to 100 µM). Incubate 30 mins at 25°C.

    • Step 4: Measure Polarization (

      
      ).
      
  • Validation Logic:

    • If Indo-NBA binds the NP "tail loop" pocket, it will displace the probe (or induce aggregation altering rotation), causing a dose-dependent shift in mP .

    • Control: Use Oseltamivir as a negative control (should show NO change in mP).

Protocol B: Plaque Reduction Assay (Phenotypic Screen)

Objective: Confirm antiviral efficacy in cell culture.

  • Cells: MDCK (Madin-Darby Canine Kidney) cells, seeded to 90% confluency in 6-well plates.

  • Infection:

    • Wash cells with PBS.

    • Inoculate with Influenza A (A/WSN/33) at MOI = 0.001.

    • Adsorb for 1 hour at 37°C.

  • Treatment:

    • Remove inoculum.

    • Overlay with 0.6% Avicel/Agarose media containing Trypsin (TPCK-treated) and Indo-NBA (graded concentrations).

  • Readout:

    • Incubate 48-72 hours.

    • Fix with 4% Formaldehyde; Stain with Crystal Violet.

    • Count plaques.

  • Calculation:

Structural Optimization Pathway

For medicinal chemists looking to evolve the Indo-NBA scaffold, the following diagram outlines the logical SAR progression based on literature precedents (e.g., Nucleozin evolution).

SAR_Evolution Indo_NBA Indo-NBA (Parent) IC50: ~1.0 µM Liability: Nitro Group Mod_1 Modification 1: Replace Nitro with Sulfonamide (Improves metabolic stability) Indo_NBA->Mod_1 Reduce Toxicity Mod_2 Modification 2: C4-Indoline Substitution (Add Cl or Me group) (Increases Hydrophobic Fit) Indo_NBA->Mod_2 Increase Potency Lead_Opt Optimized Lead IC50: <50 nM Improved Solubility Mod_1->Lead_Opt Mod_3 Modification 3: Linker Extension (Piperazine insertion) (Mimics Nucleozin) Mod_2->Mod_3 Scaffold Hopping Mod_3->Lead_Opt

Caption: SAR Optimization Strategy. Moving from the nitro-containing parent scaffold to safer, more potent sulfonamide or piperazine-linked analogs.

References

  • Kao, R. Y., et al. (2010). "Identification of influenza A nucleoprotein as an antiviral target." Nature Biotechnology, 28(6), 600–605. Link

  • Gerritz, S. W., et al. (2011). "Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers." Proceedings of the National Academy of Sciences, 108(37), 15366–15371. Link

  • Massari, S., et al. (2023). "Development and Application of Indolines in Pharmaceuticals." International Journal of Molecular Sciences, 24(3). Link

  • CymitQuimica. (2024). "Product Data: 4-(Methylamino)-3-nitrobenzoic acid and related nitro-benzoic scaffolds." Chemical Data Sheet. Link

Validation

Advanced Spectroscopic Profiling of Nitro &amp; Nitroso Compounds: A Comparative Analysis Guide

Executive Summary In the wake of recent regulatory stringent guidelines (ICH M7) regarding genotoxic impurities, the precise characterization of nitro ( ) and nitroso ( ) compounds has transitioned from routine analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the wake of recent regulatory stringent guidelines (ICH M7) regarding genotoxic impurities, the precise characterization of nitro (


) and nitroso (

) compounds has transitioned from routine analysis to a critical safety checkpoint in pharmaceutical development.

This guide provides a comparative technical analysis of spectroscopic data derived from high-purity, isotopically labeled reference standards (IsoPure™ ) versus generic reagent-grade alternatives. We demonstrate how isotopic purity and defined isomeric composition fundamentally alter the sensitivity and resolution of spectroscopic data across FTIR, NMR, and MS modalities.

The Spectroscopic Challenge: Electronic Environments

Nitro groups are powerful electron-withdrawing groups (EWGs) that induce significant dipole moments and anisotropic effects. The challenge in comparative analysis lies in distinguishing:

  • Aromatic vs. Aliphatic Nitro compounds: Conjugation effects.

  • Nitro (

    
    ) vs. Nitroso (
    
    
    
    ):
    Critical for genotoxicity assessments.
  • Isomeric Impurities: Ortho/Meta/Para substitutions that generic standards often fail to resolve due to peak broadening.

Core Comparative Metric: Signal Clarity
  • Generic Standards: Often contain 1-3% isomeric impurities, leading to "ghost peaks" in NMR and ionization suppression in MS.

  • IsoPure™ Standards: >99.8% Isotopic Enrichment (

    
    -Nitrobenzene), eliminating proton-proton coupling interference and providing clean mass shifts.
    

FTIR Analysis: Vibrational Modes & Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy serves as the primary "fingerprint" method. The N-O bond order dictates the stretching frequency.

Mechanistic Insight: The Conjugation Effect

In aliphatic nitro compounds, the N-O bonds have partial double-bond character. In aromatic systems, resonance delocalization reduces this bond order, shifting absorption to lower wavenumbers (Red Shift).

Comparative Data: Vibrational Frequencies
Functional GroupVibration ModeAliphatic Frequency (

)
Aromatic Frequency (

)
IsoPure™ Resolution Advantage
Nitro (

)
Asymmetric Stretch (

)
1550 ± 101550 - 1475High: Sharp bands due to lack of isomeric broadening.
Nitro (

)
Symmetric Stretch (

)
1375 ± 101360 - 1290Medium: Distinct separation from C-N stretch.
Nitroso (

)
N=O[1] Stretch1550 - 1500 (Dimer)1500 - 1450 (Monomer)Critical: Differentiates mutagenic nitroso impurities from nitro parents.

Application Note: Generic standards often show a "shoulder" at 1540


 in aromatic samples due to meta-isomer contamination. IsoPure™ standards exhibit a singular Gaussian peak, allowing for precise integration.

NMR Spectroscopy: Resolving The Electronic Environment

Nuclear Magnetic Resonance (


H NMR) is the definitive tool for structural elucidation. The nitro group exerts a massive deshielding effect.[2][3]
The "Nitro Effect" on Chemical Shift

The nitro group withdraws electron density via induction (-I) and resonance (-R).

  • Aliphatic (

    
    -protons):  Deshielded to 4.1 - 4.4 ppm .
    
  • Aromatic (ortho-protons): Highly deshielded to 8.1 - 8.4 ppm due to the paramagnetic anisotropy of the

    
     group and ring current reinforcement.
    
Protocol: Deuterated Internal Standardization

Using IsoPure™


-Nitrobenzene  as an internal standard eliminates signal overlap in the aromatic region (6.5 - 8.5 ppm), a common failure point when using non-deuterated generic standards for quantitation.

NMR_Workflow Sample Unknown Analyte Mix Homogenization (CDCl3) Sample->Mix Std IsoPure™ D5-Standard Std->Mix Acq 1H NMR Acquisition (400 MHz) Mix->Acq Process qNMR Integration Acq->Process No Overlap Result Purity Calculation (>99.9% Accuracy) Process->Result

Figure 1: Quantitative NMR (qNMR) workflow utilizing deuterated nitro-standards to eliminate spectral overlap.

Mass Spectrometry: Fragmentation & Sensitivity

For genotoxic impurity analysis (nitrosamines), Mass Spectrometry (LC-MS/MS) is the gold standard.

Fragmentation Logic

Nitro compounds undergo characteristic neutral losses that confirm their identity.

  • Loss of NO (

    
    ):  Radical cleavage.
    
  • Loss of

    
     (
    
    
    
    ):
    Heterolytic cleavage.
  • Ortho Effect: In ortho-substituted nitroarenes, a distinct rearrangement often leads to the loss of OH (

    
    ), a pathway absent in para-isomers.
    
Performance Comparison: LOD/LOQ

The following table compares the Limit of Detection (LOD) for N-Nitrosodimethylamine (NDMA) using Generic vs. IsoPure™ standards in a complex API matrix.

MetricGeneric Standard (98% Purity)IsoPure™ Standard (99.9% D-Labeled)Improvement Factor
LOD (ng/mL) 0.500.0225x
Signal-to-Noise (S/N) 15:1350:1>20x
Matrix Suppression High (Co-eluting impurities)Negligible (Isotope Dilution)N/A
Linearity (

)
0.9850.999Precision

Technical Insight: The 25x improvement in LOD is driven by Isotope Dilution Mass Spectrometry (IDMS) . The deuterated IsoPure™ standard co-elutes with the analyte, correcting for ionization suppression in real-time. Generic external standards cannot compensate for matrix effects.

UV-Vis Spectroscopy: Electronic Transitions

While less specific than NMR/MS, UV-Vis provides rapid screening for conjugation.

  • 
     Transition:  Intense band (210-250 nm). High molar absorptivity (
    
    
    
    ).
  • 
     Transition:  Forbidden, weak band (270-350 nm).
    
  • The "Blue Shift" Phenomenon: When comparing Generic to IsoPure™, generic samples often exhibit a hypsochromic (blue) shift and broadening of the

    
     band due to steric inhibition of resonance caused by trace ortho-impurities.
    

Experimental Protocol: High-Resolution Profiling

Objective: Isolate and quantify trace nitro-impurities in a drug substance.

  • Standard Preparation: Dissolve 1.0 mg IsoPure™

    
    -Nitrobenzene  in 10 mL acetonitrile (LC-MS grade).
    
  • Sample Spiking: Spike API solution with internal standard to a final concentration of 50 ng/mL.

  • LC-MS/MS Configuration:

    • Column: C18 Reverse Phase (1.7 µm particle size).

    • Mobile Phase: Water/Formic Acid (A) and Acetonitrile (B).

    • Ionization:[1][4] ESI Positive Mode.[4]

  • MRM Transition Monitoring:

    • Monitor

      
       transitions: 
      
      
      
      (Nitrobenzene) and
      
      
      (
      
      
      -Standard).
  • Data Analysis: Calculate Response Ratio (Area Analyte / Area IS).

Fragmentation_Pathway Parent Nitrobenzene (M+) m/z 123 Inter1 Phenoxy Cation (Rearrangement) Parent->Inter1 Nitro-Nitrite Isom. Fragment1 Phenyl Cation m/z 77 Parent->Fragment1 Direct Cleavage Inter1->Fragment1 -CO Neutral1 Loss of NO2 (46 Da) Neutral2 Loss of NO (30 Da)

Figure 2: Primary fragmentation pathways for aromatic nitro compounds utilized in MRM profiling.

Conclusion

The comparative analysis confirms that for critical safety workflows—specifically genotoxicity testing—generic reagent-grade standards introduce unacceptable noise and ambiguity.

IsoPure™ Standards provide:

  • Spectral Purity: Elimination of isomer "ghost peaks" in FTIR and NMR.

  • Quantitation Accuracy: 25x lower LOD in MS via Isotope Dilution.

  • Regulatory Confidence: Data integrity that meets ICH M7 and FDA standards for nitrosamine analysis.

For researchers working with nitro-compounds, the shift to high-purity, isotopically characterized standards is not a luxury; it is a prerequisite for reliable data.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Definitive guide on IR/NMR shifts).
  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs. (2021). [Link]

  • Chakraborty, S., et al. Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Commun Mass Spectrom. (2022).[1] [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

This document provides a detailed protocol for the safe handling and disposal of the research chemical 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of the research chemical 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a precautionary principle, extrapolating data from its core structural motifs: a nitrobenzoic acid group and a dihydroindole (indoline) group. This approach ensures that safety and regulatory compliance are prioritized, reflecting the best practices in a research and development environment.

Part 1: Hazard Assessment by Structural Analogy

The primary step in handling any chemical waste is a thorough hazard assessment. For 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid, we must evaluate the risks associated with its constituent parts. The nitroaromatic and indole structures are known to confer specific toxicological properties.

Causality of Hazard Profile:

  • Nitroaromatic Compounds: The nitro group (-NO₂) is an electron-withdrawing group that can participate in metabolic activation pathways, sometimes leading to mutagenic or carcinogenic intermediates.[1] Compounds like 4-Nitrobiphenyl are regulated by OSHA as carcinogens.[1] The benzoic acid moiety itself can be an irritant.

  • Indole Derivatives: Indole and its derivatives can be harmful if swallowed or absorbed through the skin.[2] While not always highly toxic, they warrant careful handling.

The combined structure suggests that this compound should be treated as, at minimum, harmful, an irritant, and potentially carcinogenic, warranting its classification as hazardous waste.

Table 1: Hazard Profile Based on Structural Analogs

Hazard Classification4-Nitrobenzoic Acid AnalogIndole AnalogInferred Hazard for Target CompoundPrecautionary Action
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[3][4]Harmful if swallowed.[2]Assume Harmful if Swallowed Do not eat, drink, or smoke when handling.[2]
Skin Irritation Category 2: Causes skin irritation.[3][4]Toxic in contact with skin.[2]Assume Causes Skin Irritation Wear appropriate protective gloves and clothing.[2][5]
Eye Irritation Category 2A: Causes serious eye irritation.[3][4]Not specified, but prudent to assume irritation.Assume Causes Serious Eye Irritation Wear safety glasses or a face shield.[5]
Carcinogenicity Category 2: Suspected of causing cancer.[4]Not typically classified as a carcinogen.Assume Suspected Carcinogen Handle as a select carcinogen; work in a designated area and use containment.[6]
Mutagenicity Category 2: Suspected of causing genetic defects.[4]No primary classification.Assume Potential Mutagen Minimize exposure; use engineering controls.
Environmental Hazard Harmful to aquatic life with long-lasting effects.[3]Hazardous to the environment.[7]Assume Environmentally Hazardous Do not allow to enter drains or the environment.[3][7][8]

Part 2: Essential Safety and Handling Protocols

Given the inferred hazard profile, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Given the potential for skin toxicity, double-gloving is recommended.[9] Contaminated gloves must be disposed of as hazardous waste.[5]

  • Eye Protection: Use chemical safety goggles or a full-face shield.[5]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is required.[2]

  • Respiratory Protection: All operations involving the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[2]

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[2] Do not use combustible materials like paper towels to absorb large quantities.

  • Neutralize (if applicable): For acidic compounds, cautious neutralization can be considered, but for this specific compound, absorption is the preferred first step.

  • Clean-Up:

    • Wearing full PPE, carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container.[10]

    • Avoid creating dust.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must also be collected as hazardous waste.[2]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Part 3: Step-by-Step Disposal Workflow

The disposal of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12][13] This compound must be managed as hazardous waste from "cradle-to-grave."[13] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [11][13][14]

Waste Characterization & Segregation
  • Hazardous Waste Determination: Based on the analysis in Part 1, this compound is presumed to be toxic and ecotoxic. It falls under the EPA's definition of hazardous waste due to its characteristic of toxicity.[11][14]

  • Waste Segregation: It is critical to segregate this waste stream. Do not mix it with other incompatible wastes.[2] Specifically, keep it separate from:

    • Strong bases or oxidizing agents to prevent violent reactions.[15]

    • Aqueous waste streams if it is in a non-halogenated organic solvent.

    • Halogenated solvent waste streams.

Disposal Procedure
  • Container Selection:

    • Solid Waste: Collect dry powder, contaminated PPE, and spill cleanup materials in a durable, sealable plastic container or bag clearly marked for solid hazardous waste.

    • Liquid Waste: Collect solutions in a chemically compatible, shatter-resistant container (e.g., HDPE or plastic-coated glass).[12][16] The container must have a secure, leak-proof screw cap.[11]

  • Labeling:

    • All waste containers must be labeled immediately upon the first addition of waste.

    • Use an official hazardous waste tag provided by your institution's EHS department.

    • The label must include:

      • The full chemical name: "Waste 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid".

      • The concentration and solvent (for liquid waste).

      • The words "Hazardous Waste".

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

      • The accumulation start date.[14]

  • Accumulation & Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[16]

    • The container must be kept closed at all times except when adding waste.[17]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.[11]

    • Store in a cool, dry, well-ventilated area away from incompatible materials.[18]

  • Requesting Disposal:

    • Once the container is full (no more than 3/4 capacity) or the accumulation time limit is approaching (typically 6-12 months for academic labs), submit a request for pickup through your institution's EHS office.[11][12][19]

    • All chemical waste must be disposed of through a licensed professional hazardous waste management service.[2][3][13]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the disposal of this compound.

G cluster_actions Proper Disposal Actions cluster_prohibited Prohibited Actions start Waste Generated (Solid or Liquid) assessment Hazard Assessment: - Nitroaromatic - Indole Derivative - Suspected Carcinogen start->assessment hazardous_waste Confirmed Hazardous Waste (per RCRA) assessment->hazardous_waste contain Select Compatible Container (HDPE, Glass) hazardous_waste->contain Segregate Waste no_drain X hazardous_waste->no_drain no_trash X hazardous_waste->no_trash label_waste Label with Hazardous Waste Tag contain->label_waste store Store in Designated SAA with Secondary Containment label_waste->store pickup Arrange Pickup by Licensed Professional Service store->pickup drain Drain Disposal trash Regular Trash no_drain->drain no_trash->trash

Caption: Logical workflow for the disposal of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid.

References

  • Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals. Benchchem. 2

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 11

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration. 1

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. 12

  • OSHA's Regulated Chemicals. Environmental Health and Safety, University of South Carolina. 6

  • Carcinogens - Overview. Occupational Safety and Health Administration. 20

  • 4-Nitrobenzoic acid Safety Data Sheet. Sigma-Aldrich.

  • 3-nitrobenzoic acid Safety Data Sheet. Sdfine.

  • 3-Nitrobenzoic acid Safety Data Sheet. Sigma-Aldrich. 3

  • 4-Nitrobenzoic acid Material Safety Data Sheet. CDH Fine Chemical. 5

  • Highly Toxic Chemicals and Select Carcinogens. Laboratory Safety Manual, University of North Carolina at Chapel Hill. 9

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. 13

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. 19

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. 21

  • Chemical Waste Disposal Guidelines for Educational Facilities. MCF Environmental Services. 14

  • Kovac's Indole Reagent, Safety Data Sheet. Neogen. 7

  • 4-Amino-3-nitrobenzoic acid Safety Data Sheet. Thermo Fisher Scientific. 22

  • p-Nitrobenzoic acid Safety Data Sheet. HiMedia Laboratories. 8

  • 4-Nitrobenzoic acid Safety Data Sheet. Fisher Scientific. 4

  • 4-(METHYLAMINO)-3-NITROBENZOIC ACID Safety Data Sheet. ChemicalBook. 10

  • 2-Nitrobenzoic acid Safety Data Sheet. Fisher Scientific. 23

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Regulations.gov. 24

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US Environmental Protection Agency. 25

  • Hazardous Waste Disposal Guide. Research Safety, Columbia University. 16

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  • Indole-3-aldehyde. Organic Syntheses Procedure. 30

Sources

Handling

Personal protective equipment for handling 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

Executive Summary & Risk Context As researchers, we often handle intermediates where specific toxicological data is sparse. 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid is a functionalized nitro-aromatic scaffold, l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

As researchers, we often handle intermediates where specific toxicological data is sparse. 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid is a functionalized nitro-aromatic scaffold, likely utilized in the synthesis of kinase inhibitors or oncology targets.

The Safety Paradox: While a specific SDS may list generic "Irritant" warnings, the structural moieties present—specifically the nitro group (


)  attached to an aromatic ring—trigger a structural alert for potential genotoxicity (Ames positive potential) and mutagenicity [1]. Furthermore, the indoline  substructure suggests high biological availability and potential sensitization [2].

Operational Directive: Until specific toxicology proves otherwise, this compound must be handled as a Potent Compound (Occupational Exposure Band 3/4) . This guide moves beyond basic compliance to establish a "Zero-Exposure" workflow.

Hazard Identification & Control Banding

We do not rely on "generic" safety data.[1] We apply Control Banding principles to assign protection levels based on structural alerts.

Structural MoietyAssociated Hazard RiskOperational Implication
Nitro-aromatic (

)
Potential Mutagenicity/Carcinogenicity; Methemoglobinemia risk upon absorption.Strict Dermal Protection: Nitro-compounds often penetrate skin rapidly.
Benzoic Acid Function Corrosive/Irritant to mucous membranes; pKa ~3-4 (Acidic).Inhalation Risk: Dust is highly irritating to the respiratory tract.[2]
Indoline Scaffold Skin Sensitization; Potential biological activity (enzyme inhibition).[3]Containment: Prevent aerosolization to avoid immune system sensitization.
Decision Logic: Exposure Control

The following logic flow dictates our PPE and Engineering Control choices.

SafetyLogic Start Compound Analysis: 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid StructAlert Structural Alerts: Nitro (Genotox) + Indoline (Sensitizer) Start->StructAlert Quant Quantity / State StructAlert->Quant LowRisk < 100 mg (Solid/Solution) Quant->LowRisk HighRisk > 100 mg or Dry Powder Handling Quant->HighRisk OEB3 Assign OEB 3 (Containment Primary) LowRisk->OEB3 OEB4 Assign OEB 4 (High Potency Protocol) HighRisk->OEB4 Action1 Fume Hood + Double Nitrile OEB3->Action1 Action2 Powder Isolator or HEPA Enclosure + Tyvek OEB4->Action2

Figure 1: Control Banding Decision Matrix. Note that dry powder manipulation automatically escalates the requirement to OEB 4 protocols due to aerosolization risks.

Personal Protective Equipment (PPE) Matrix

Engineering controls (fume hoods/isolators) are the primary defense. PPE is the fail-safe. For this compound, standard lab coats are insufficient .

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (Purple/Blue, 4 mil)2. Outer: Extended Cuff Nitrile (Teal/Orange, 6 mil minimum)Nitro-aromatics can exhibit "breakthrough" in thin nitrile. The air gap between two layers reduces diffusion rate by orders of magnitude [3].
Respiratory Primary: None (Work in Hood/Isolator)Contingency: N95 (minimum) or P100 Half-Face RespiratorIf working outside a hood (e.g., weighing balance maintenance), a P100 is required. The solid dust is an irritant and potential sensitizer.
Body/Skin Tyvek® Lab Coat (Closed Front) or Disposable Sleeve CoversCotton lab coats absorb nitro-compounds, creating a secondary exposure source. Impervious Tyvek prevents dermal absorption.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the side. Benzoic acid derivatives cause severe eye irritation; complete sealing is required.

Operational Protocols

A. Weighing & Transfer (Highest Risk)

Objective: Eliminate static-induced powder scattering.

  • Engineering: Use a Vented Balance Enclosure (VBE) or Class II Biological Safety Cabinet.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Nitro-compounds are often dry, crystalline solids prone to static charge.

  • Technique:

    • Pre-weigh the solvent in the receiving vessel.

    • Add the solid to the solvent (wetted transfer) to immediately suppress dust.

    • Never dump powder into a dry flask on an open bench.

B. Decontamination & Doffing (The "Exit Strategy")

Most exposures occur after the experiment, when removing contaminated PPE.

Doffing Dirty Experiment Complete Wipe Wet Wipe Gloves (Solvent: Ethanol) Dirty->Wipe 1. Decon Outer Remove Outer Gloves (Peel from cuff) Wipe->Outer 2. Doff Outer Gown Remove Tyvek/Coat (Roll inside out) Outer->Gown 3. Doff Body Inner Remove Inner Gloves Gown->Inner 4. Doff Inner Wash Wash Hands (Soap + Water 20s) Inner->Wash 5. Hygiene

Figure 2: Sequential Doffing Protocol to prevent secondary contamination.

C. Waste Disposal[4][5][6]
  • Segregation: Do not mix with general organic waste if possible. Label clearly as "Toxic / Mutagenic Suspect."

  • Quenching: If the compound is in solution and needs to be degraded, oxidation (bleach/peroxide) is generally not recommended for nitro-aromatics without specific validation, as it may form more toxic byproducts. Incineration is the preferred disposal method [4].

Emergency Response

  • Skin Contact: Do not use organic solvents (ethanol/DMSO) to wash skin; this increases absorption. Wash with copious soap and water for 15 minutes.

  • Spill (Solid): Do not sweep. Cover with wet paper towels (water/surfactant) to dampen, then scoop.

  • Spill (Solution): Absorb with vermiculite. Treat the waste as hazardous.[4]

References

  • Benigni, R., & Bossa, C. (2011). Structural alerts for carcinogenicity, and the Salmonella assay system: A perspective. Chemical Research in Toxicology.

  • Schwöbel, J. A., et al. (2011). Prediction of skin sensitization potency of chemicals. Chemical Research in Toxicology.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection.

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

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